Product packaging for Canagliflozin-D6(Cat. No.:)

Canagliflozin-D6

Cat. No.: B12394075
M. Wt: 450.6 g/mol
InChI Key: XTNGUQKDFGDXSJ-PEAQIUCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canagliflozin-D6 (CAS Number: 1997338-60-9) is a deuterated analog of Canagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, specifically designed for use in analytical chemistry and pharmacology research . It serves as a crucial internal standard for quantitative analysis, particularly in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods, where it helps to improve the accuracy and reliability of data by correcting for variations during sample preparation and analysis . Its primary applications are in analytical method development, method validation (AMV), and Quality Control (QC) workflows, supporting activities related to Abbreviated New Drug Applications (ANDA) and commercial production of Canagliflozin . The parent compound, Canagliflozin, was the first SGLT2 inhibitor approved by the FDA for treating Type 2 Diabetes Mellitus (T2DM) . It works by competitively and reversibly inhibiting SGLT2 receptors in the proximal renal tubules, which reduces the reabsorption of filtered glucose, lowers the renal threshold for glucose, and increases urinary glucose excretion . This insulin-independent mechanism not only lowers plasma glucose levels but is also associated with cardiovascular and renal benefits . Research using this compound is fundamental to advancing the understanding of the pharmacokinetics, metabolism, and bio-distribution of Canagliflozin in various biological matrices . This product is supplied with comprehensive characterization data compliant with regulatory guidelines . It is intended for use by qualified researchers in a laboratory setting only. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25FO5S B12394075 Canagliflozin-D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25FO5S

Molecular Weight

450.6 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[dideuterio-[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D,11D2

InChI Key

XTNGUQKDFGDXSJ-PEAQIUCLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)C([2H])([2H])C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H]

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Canagliflozin-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Canagliflozin-D6, a deuterated analog of the SGLT2 inhibitor Canagliflozin. The incorporation of deuterium isotopes can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering a means to trace the metabolic fate of the drug and to potentially alter its metabolic profile. This document outlines a putative synthetic pathway, detailed experimental protocols for characterization, and summarizes the expected analytical data.

Introduction to Canagliflozin and Isotopic Labeling

Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of glucose from the glomerular filtrate. By inhibiting SGLT2, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

Isotopically labeled compounds, such as those containing deuterium (D or ²H), are crucial in pharmaceutical research.[1][2][3] The use of stable isotopes like deuterium allows for the differentiation of the labeled drug from its endogenous counterparts and its metabolites in biological matrices.[2][4] This is particularly useful in quantitative analysis using mass spectrometry, where the mass difference between the labeled and unlabeled compound allows for precise quantification.[1][5]

Synthesis of this compound

A proposed multi-step synthesis could start from a deuterated toluene derivative. The synthesis would likely proceed through several key intermediates, culminating in the coupling of the deuterated aglycone with a protected glucose derivative, followed by deprotection to yield this compound.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic pathway for this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Toluene-D8 Toluene-D8 Deuterated Aryl Halide Deuterated Aryl Halide Toluene-D8->Deuterated Aryl Halide Halogenation Protected Glucose Derivative Protected Glucose Derivative This compound This compound Protected Glucose Derivative->this compound Deuterated Grignard Reagent Deuterated Grignard Reagent Deuterated Aryl Halide->Deuterated Grignard Reagent Mg Deuterated Aglycone Deuterated Aglycone Deuterated Grignard Reagent->Deuterated Aglycone Coupling with Thiophene derivative Deuterated Aglycone->this compound Glycosylation & Deprotection

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

The structural integrity and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][2][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound and to separate it from any starting materials, intermediates, or byproducts.[3][10]

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.[11][12]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[10]

  • Detection: UV detection is performed at a wavelength where Canagliflozin exhibits strong absorbance, such as 290 nm.

  • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

Expected Results:

The HPLC analysis should yield a single major peak corresponding to this compound, with a purity of >98%. The retention time should be very similar to that of unlabeled Canagliflozin.

ParameterExpected Value
Purity (by HPLC) > 98%
Retention Time Similar to unlabeled Canagliflozin
Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining the degree of deuterium incorporation.[1][3][4] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

Experimental Protocol:

  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is commonly used for Canagliflozin, often detecting the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺ or [M+NH₄]⁺.[13][14]

  • Mass Analyzer: The instrument is operated in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or through an LC system.

Expected Results:

The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound. The isotopic distribution pattern will confirm the presence of six deuterium atoms.

ParameterExpected Value
Molecular Formula C₂₄H₁₉D₆FO₅S
Calculated Monoisotopic Mass Approximately 450.2 g/mol
Observed [M+H]⁺ (Hypothetical) m/z 451.2
Observed [M+Na]⁺ (Hypothetical) m/z 473.2
Isotopic Enrichment > 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise location of the deuterium atoms within the Canagliflozin molecule. Both ¹H NMR and ¹³C NMR spectra are acquired.

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: To observe the proton signals. The absence of signals at specific chemical shifts compared to the unlabeled Canagliflozin spectrum will indicate the positions of deuterium substitution.

    • ¹³C NMR: To observe the carbon signals. Carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift (isotope shift).

    • 2D NMR (e.g., COSY, HSQC): Can be used for more complex structural assignments.

Expected Results:

The ¹H NMR spectrum of this compound will show a reduction in the integration of signals corresponding to the positions where deuterium has been incorporated. The ¹³C NMR will provide further confirmation of the deuteration sites.

TechniqueExpected Observation
¹H NMR Disappearance or significant reduction in the intensity of proton signals at the sites of deuteration.
¹³C NMR Appearance of triplet signals for carbons directly bonded to deuterium atoms and potential isotope shifts.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Reaction Setup->Reaction Monitoring (TLC/LC-MS) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC/LC-MS)->Work-up & Extraction Reaction Complete Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow Purified this compound Purified this compound HPLC Analysis HPLC Analysis Purified this compound->HPLC Analysis Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Purified this compound->Mass Spectrometry (HRMS) NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Purified this compound->NMR Spectroscopy (1H, 13C) Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Structural Confirmation Structural Confirmation Mass Spectrometry (HRMS)->Structural Confirmation Isotopic Enrichment Isotopic Enrichment Mass Spectrometry (HRMS)->Isotopic Enrichment NMR Spectroscopy (1H, 13C)->Structural Confirmation Final Data Compilation Final Data Compilation Purity Assessment->Final Data Compilation Structural Confirmation->Final Data Compilation Isotopic Enrichment->Final Data Compilation

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The synthesis and characterization of this compound provide a valuable tool for advanced pharmaceutical research. The methodologies outlined in this guide, based on established chemical principles and analytical techniques, offer a robust framework for the preparation and validation of this deuterated analog. The successful synthesis and thorough characterization of this compound will enable more precise and informative studies into its metabolic fate, pharmacokinetics, and mechanism of action.

References

A Technical Guide to the Physical and Chemical Properties of Canagliflozin-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Canagliflozin-D6, a deuterated analog of the potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Canagliflozin, where six hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are specific to the deuterated form, others, such as melting and boiling points, are often reported for the non-deuterated parent compound and are provided here as a close approximation.

PropertyValueReference
Chemical Name (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-(methyl-d3)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol-2,3,4,5,6-d5[3]
Synonyms JNJ 28431754-d6, Invokana-d6, HY-10451S2[1][4]
Molecular Formula C₂₄H₁₉D₆FO₅S[4]
Molecular Weight 450.55 g/mol [1]
CAS Number 1997338-60-9[4]
Appearance White to off-white solid
Melting Point 68-72 °C (for non-deuterated Canagliflozin)[5][6]
Boiling Point 642.9 ± 55.0 °C (Predicted, for non-deuterated Canagliflozin)[5]
Solubility Soluble in DMSO (≥ 50 mg/mL), methanol, and acetonitrile. Sparingly soluble in aqueous buffers.[7]
Storage Store at -20°C for long-term stability.

Mechanism of Action: SGLT2 Inhibition

Canagliflozin, and by extension its deuterated form, exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels in an insulin-independent manner.

The following diagram illustrates the signaling pathway of SGLT2 inhibition by Canagliflozin.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule SGLT2 SGLT2 Glucose_Na_in Glucose & Na+ Reabsorption SGLT2->Glucose_Na_in Mediates Urine Urine SGLT2->Urine Blocked Reabsorption Bloodstream Bloodstream Glucose_Na_in->Bloodstream Returns to Increased_Excretion Increased Urinary Glucose Excretion Urine->Increased_Excretion Canagliflozin This compound Canagliflozin->Inhibition Inhibition->SGLT2 Inhibits Lowered_BG Lowered Blood Glucose Increased_Excretion->Lowered_BG

Mechanism of SGLT2 Inhibition by this compound.

Experimental Protocols

General Synthesis of Isotopically Labeled Canagliflozin

The synthesis of isotopically labeled Canagliflozin, such as this compound, generally follows the synthetic routes established for the parent compound, with the introduction of the isotopic label at a suitable step. A common strategy involves the coupling of a deuterated aryl component with a protected glucose derivative.

The following diagram outlines a generalized workflow for the synthesis of this compound.

Synthesis_Workflow start Start Materials: Deuterated Aryl Halide & Protected Gluconolactone step1 Coupling Reaction (e.g., Grignard or Lithiation) start->step1 step2 Reduction of Intermediate step1->step2 step3 Deprotection step2->step3 step4 Purification (e.g., Chromatography) step3->step4 end Final Product: This compound step4->end

Generalized Synthetic Workflow for this compound.

A detailed synthetic procedure for a related isotopically labeled Canagliflozin ([¹³C₆]) starts from [¹³C₆]-labeled glucose and involves a four-step synthesis.[8] Another reported synthesis for [¹⁸F]Canagliflozin involves a Cu-mediated ¹⁸F-fluorination of a boronic ester precursor.[9]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the quantification of Canagliflozin and by extension, this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% v/v trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).[10]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection: UV detection at approximately 290 nm.[10][11]

  • Retention Time: The retention time for Canagliflozin is typically around 6.9 minutes under these conditions.[10]

The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[10][12][13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of Canagliflozin in biological matrices, often employing a deuterated internal standard like Canagliflozin-D4 or this compound for accurate quantification.

  • Sample Preparation: Protein precipitation with a solvent like methanol is a common and effective method for extracting the analyte from plasma samples.[15][16]

  • Chromatographic Separation: A C18 or phenyl column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[15][17]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in either positive or negative mode is used, followed by multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for both the analyte and the internal standard. For Canagliflozin, a common transition is m/z 462.5 → 267.1, and for a D4 internal standard, m/z 466.4 → 267.2.[17]

The following diagram illustrates a typical experimental workflow for the bioanalysis of Canagliflozin using LC-MS/MS with a deuterated internal standard.

Bioanalysis_Workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Protein Precipitation (e.g., with Methanol) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms quantification Quantification lc_ms->quantification

LC-MS/MS Bioanalysis Workflow for Canagliflozin.

Conclusion

This compound is an indispensable tool for the accurate quantification of Canagliflozin in various matrices, which is critical for pharmacokinetic, metabolic, and clinical studies. This guide provides a foundational understanding of its key physical and chemical properties, its mechanism of action, and the experimental protocols for its synthesis and analysis. The provided data and workflows are intended to support the research and development efforts of scientists and professionals in the pharmaceutical field.

References

Understanding the Mass Shift of Canagliflozin-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of utilizing Canagliflozin-D6, a deuterated form of the SGLT2 inhibitor Canagliflozin. The deliberate introduction of deuterium atoms induces a "mass shift" that is critical for highly sensitive and specific bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the underlying concepts, detailed experimental protocols, and the significance of this isotopic labeling in drug development.

The Core Principle: Isotopic Labeling and Mass Shift

Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes. In the case of this compound, six hydrogen atoms (¹H) are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen. This substitution results in a predictable increase in the molecular weight of the compound.

The primary utility of this mass shift is in its application as an internal standard for quantitative bioanalysis.[1] In LC-MS/MS analysis, this compound is added to biological samples at a known concentration before sample preparation. Because its chemical and physical properties are nearly identical to the non-labeled Canagliflozin, it behaves similarly during extraction, chromatography, and ionization.[1] However, due to its increased mass, the mass spectrometer can readily distinguish it from the endogenous analyte. This allows for accurate quantification of Canagliflozin by correcting for any variability in sample processing or instrument response.

Quantitative Data: Mass Spectrometric Profile

The mass shift between Canagliflozin and this compound is readily observable in their mass-to-charge ratios (m/z) during mass spectrometric analysis. The following table summarizes the key quantitative data for the two compounds.

CompoundMolecular FormulaMolecular Weight (Da)Precursor Ion [M+NH₄]⁺ (m/z)Product Ion (m/z)
CanagliflozinC₂₄H₂₅FO₅S444.52462.0191.0
This compoundC₂₄H₁₉D₆FO₅S450.56468.0191.0

Note: The precursor ion is often observed as an ammonium adduct [M+NH₄]⁺ in positive electrospray ionization mode. The product ion listed is a common fragment used for quantification in multiple reaction monitoring (MRM) mode.

Experimental Protocol: Quantification of Canagliflozin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the analysis of Canagliflozin in a biological matrix, a crucial aspect of pharmacokinetic and bioequivalence studies.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 3 mL of ethyl acetate and vortex for 4 minutes for liquid-liquid extraction.[2]

  • Centrifuge at 4,000 rpm for 5 minutes.[2]

  • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Canagliflozin: 462.0 → 191.0

    • This compound: 468.0 → 191.0

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Canagliflozin using its deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Spike with this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 LLE Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation1->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Experimental workflow for Canagliflozin quantification.

Mechanism of Action: SGLT2 Inhibition

Canagliflozin exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream. By blocking this transporter, Canagliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[3]

The following diagram illustrates the signaling pathway of SGLT2 inhibition by Canagliflozin.

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_cell Tubular Epithelial Cell Glomerulus Glomerulus Proximal_Tubule Proximal Tubule Lumen Glomerulus->Proximal_Tubule Glucose Filtration SGLT2 SGLT2 Transporter Proximal_Tubule->SGLT2 Glucose Urine Urine Proximal_Tubule->Urine Increased Glucose Excretion Bloodstream Bloodstream Lower_Blood_Glucose Lower Blood Glucose Bloodstream->Lower_Blood_Glucose Effect SGLT2->Bloodstream Glucose Reabsorption Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Canagliflozin.

Conclusion

The deliberate mass shift introduced in this compound is a cornerstone of modern bioanalytical techniques, enabling precise and accurate quantification of the drug in complex biological matrices. This technical guide has provided a comprehensive overview of the principles, a detailed experimental protocol for LC-MS/MS analysis, and a visualization of the drug's mechanism of action. For researchers and professionals in drug development, a thorough understanding of these concepts is paramount for conducting robust pharmacokinetic, bioequivalence, and other essential studies.

References

A Technical Guide to Sourcing and Utilizing Canagliflozin-D6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Canagliflozin-D6, a deuterated analog of the SGLT2 inhibitor Canagliflozin. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and provides insights into its application in experimental settings, particularly in pharmacokinetic and bioanalytical studies.

Introduction to Canagliflozin and the Role of Deuterated Analogs

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By inhibiting SGLT2, canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

Deuterated standards, such as this compound, are essential tools in analytical and metabolic research. The substitution of hydrogen atoms with deuterium results in a compound with a higher mass, which is readily distinguishable by mass spectrometry from its non-deuterated counterpart. This property makes this compound an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the parent drug in biological matrices.

This compound: Suppliers and Purchasing Options

A variety of chemical suppliers offer this compound for research purposes. The following tables summarize the available quantitative data from several prominent suppliers to facilitate comparison and procurement decisions.

Table 1: Supplier Information and Product Specifications

SupplierCatalog NumberPurityIsotopic Enrichment
InvivoChemV78619≥98%Not specified
MedChemExpressHY-10451S2Not specifiedNot specified
Sussex Research Laboratories Inc.SI030011>95% (HPLC)>95%
ImmunomartHY-10451S2Not specifiedNot specified
ChemWhatNot specifiedNot specifiedNot specified
Cayman Chemical11575 (non-deuterated)≥98%Not applicable
Santa Cruz Biotechnologysc-364454 (non-deuterated)≥98%Not applicable
Toronto Research ChemicalsC175190 (non-deuterated)Not specifiedNot applicable

Table 2: Purchasing Options

SupplierAvailable QuantitiesPrice (USD)Notes
InvivoChem500mg, 1g, BulkInquiry requiredFor research use only.
MedChemExpress1mg, 5mg, 10mg, 50mg, 100mgInquiry requiredFor research use only.
Sussex Research Laboratories Inc.1mg, 5mg, 10mg$300 (for 1mg)Additional fee for orders under $500. For research and development use only.
ImmunomartNot specifiedRequest pricingFor research use only.
ChemWhatNot specifiedInquiry requiredFor analytical use only.

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "Inquiry required" indicates that pricing is not publicly listed and a quote must be requested.

Experimental Protocols: Bioanalytical Quantification of Canagliflozin using a Deuterated Internal Standard

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a detailed methodology synthesized from published research for the determination of canagliflozin in plasma samples using LC-MS/MS with a deuterated internal standard.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract canagliflozin and the internal standard from the plasma matrix and remove interfering substances.

  • Materials:

    • Rat or human plasma samples

    • Canagliflozin-D4 or this compound (Internal Standard, IS) working solution

    • Methanol

    • Ammonium acetate buffer

    • SPE cartridges (e.g., Oasis HLB)

  • Protocol:

    • To 100 µL of plasma in a microcentrifuge tube, add a specified amount of the this compound internal standard working solution.

    • Vortex mix the sample for 30 seconds.

    • Condition the SPE cartridge by passing methanol followed by ammonium acetate buffer through it.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with the buffer to remove hydrophilic impurities.

    • Elute the analyte and internal standard from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To chromatographically separate canagliflozin and its deuterated internal standard from other components and to detect and quantify them using mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example): [2]

    • Column: A C18 reversed-phase column (e.g., Zorbax XDB phenyl, 75 × 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., acetate buffer or water with formic acid) and an organic component (e.g., methanol or acetonitrile). An example is methanol:acetate buffer (80:20 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: Ambient or controlled (e.g., 40°C).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example): [2]

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example for Canagliflozin and Canagliflozin-D4): [2]

      • Canagliflozin: Precursor ion (m/z) 462.5 → Product ion (m/z) 267.1

      • Canagliflozin-D4 (IS): Precursor ion (m/z) 466.4 → Product ion (m/z) 267.2

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

Signaling Pathway of Canagliflozin

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose transport Urinary_Excretion Increased Urinary Glucose Excretion Na_K_ATPase Na+/K+ ATPase Na_Blood Na+ Na_K_ATPase->Na_Blood Glucose_Blood Glucose GLUT2->Glucose_Blood Lumen Tubular Lumen (Filtrate) Blood Bloodstream Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 K_Blood K+ K_Blood->Na_K_ATPase Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Canagliflozin in the renal proximal tubule.

Experimental Workflow for Bioanalytical Quantification

Bioanalytical_Workflow Start Start: Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS Extraction Solid-Phase Extraction (SPE) Spike_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End Result: Canagliflozin Concentration Data_Processing->End

References

Navigating the Stability and Storage of Canagliflozin-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage and stability guidelines for Canagliflozin-D6, a deuterated analog of the SGLT2 inhibitor Canagliflozin. By leveraging available data on Canagliflozin and the established principles of isotopic labeling, this document offers crucial insights for researchers and drug development professionals to ensure the integrity and reliability of their studies.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical and isotopic purity of this compound. The following recommendations are based on information provided by commercial suppliers and general best practices for deuterated compounds.

Format Temperature Duration Atmosphere Container
Solid (Powder)-20°CUp to 3 yearsInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant
4°CUp to 2 yearsInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant
Solution in DMSO-80°CUp to 6 monthsInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant vials
-20°CUp to 1 monthInert (e.g., Argon, Nitrogen)Tightly sealed, light-resistant vials

Note: For optimal stability, it is recommended to store this compound in a desiccated environment to minimize moisture exposure. Solutions should be prepared fresh whenever possible. Avoid repeated freeze-thaw cycles.

Stability Profile and Degradation

While specific quantitative stability data for this compound is not extensively published, the stability profile of its non-deuterated counterpart, Canagliflozin, offers valuable insights. Canagliflozin is known to be susceptible to degradation under certain stress conditions.[1] The primary degradation pathway involves oxidation of the thiophene ring.[2][3]

Deuteration at specific sites, as in this compound, is a common strategy to enhance metabolic stability by slowing down enzymatic oxidation and hydrolysis. This phenomenon, known as the kinetic isotope effect, suggests that this compound may exhibit greater stability compared to Canagliflozin, particularly against oxidative degradation. However, empirical stability studies are essential to confirm this.

Summary of Canagliflozin's Known Stability:

Stress Condition Stability Observations
Acidic HydrolysisLabileDegradation observed.
Basic HydrolysisStableMinimal to no degradation.
Neutral HydrolysisStableMinimal to no degradation.
OxidativeLabileSignificant degradation, primarily S-oxidation of the thiophene ring.[2][3]
PhotolyticStableGenerally stable under light exposure.
ThermalStableShows good stability at elevated temperatures.

Experimental Protocols for Stability Assessment

To ascertain the precise stability of this compound, forced degradation studies are recommended. The following protocols, adapted from published studies on Canagliflozin, can be applied.

Forced Degradation Protocol

This workflow outlines the steps for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of this compound in an appropriate solvent (e.g., Methanol or Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1N HCl at 60°C for 24h) base Basic Hydrolysis (e.g., 0.1N NaOH at 60°C for 24h) neutral Neutral Hydrolysis (e.g., Water at 60°C for 24h) oxidative Oxidative Degradation (e.g., 3% H2O2 at RT for 48h) photolytic Photolytic Degradation (e.g., UV light exposure) thermal Thermal Degradation (e.g., 80°C for 48h) neutralize Neutralize acidic and basic samples acid->neutralize base->neutralize hplc_ms Analyze by Stability-Indicating HPLC-MS/MS neutral->hplc_ms oxidative->hplc_ms photolytic->hplc_ms thermal->hplc_ms neutralize->hplc_ms characterize Characterize Degradation Products hplc_ms->characterize

Forced Degradation Experimental Workflow.
Stability-Indicating HPLC-MS/MS Method

A robust analytical method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1%).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Detection: UV detection at approximately 290 nm and Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-30°C.

Potential Degradation Pathway

The primary degradation pathway for Canagliflozin under oxidative stress is the oxidation of the sulfur atom in the thiophene ring. It is anticipated that this compound would follow a similar pathway, although potentially at a slower rate.

Degradation_Pathway CanaD6 This compound OxidativeStress Oxidative Stress (e.g., H2O2) CanaD6->OxidativeStress DegradationProduct Oxidized Degradation Product (S-oxide of thiophene ring) OxidativeStress->DegradationProduct

Anticipated Oxidative Degradation Pathway.

Conclusion

While specific stability data for this compound is limited in the public domain, a robust stability and storage protocol can be established based on the information available for Canagliflozin and the general principles of deuterated compounds. The provided guidelines on storage conditions, potential degradation pathways, and experimental protocols for stability testing offer a solid foundation for researchers and drug development professionals. It is strongly recommended that users perform their own stability studies under their specific experimental conditions to ensure the quality and integrity of this compound throughout their research and development processes.

References

Methodological & Application

Application Note: High-Throughput Quantification of Canagliflozin in Human Plasma using LC-MS/MS with Canagliflozin-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[FR-001]

Introduction

Canagliflozin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys. By inhibiting SGLT2, canagliflozin reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion. Accurate and reliable quantification of canagliflozin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of canagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Canagliflozin-D6, to ensure high accuracy and precision. The protocol is designed for high-throughput analysis, making it suitable for clinical and pharmaceutical research.

Experimental

Materials and Reagents
  • Canagliflozin reference standard (purity >99%)

  • This compound internal standard (purity >99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions

Stock solutions of canagliflozin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation

Three common methods for plasma sample preparation are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method may depend on the desired level of sample cleanup and sensitivity.

1. Protein Precipitation (PPT):

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid-Liquid Extraction (LLE):

  • To 200 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography

A gradient elution is recommended for optimal separation and peak shape.

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
2.0
2.5
2.6
4.0
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions were optimized for canagliflozin and this compound.

ParameterCanagliflozinThis compound
Precursor Ion (m/z) 462.1468.1
Product Ion (m/z) 191.1191.1
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Declustering Potential (V) 8080

Note: The MRM transition for this compound is proposed based on the structure and common fragmentation patterns. It is recommended to optimize this transition in the user's own laboratory.

Results and Discussion

The developed LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated excellent linearity, accuracy, precision, and sensitivity for the quantification of canagliflozin in human plasma.

Method Validation Data
ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflows

SamplePreparationWorkflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Plasma Sample (100 µL) + IS ppt2 Add Acetonitrile (300 µL) ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Evaporate Supernatant ppt3->ppt4 ppt5 Reconstitute ppt4->ppt5 lle1 Plasma Sample (200 µL) + IS lle2 Add MTBE (1 mL) lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Evaporate Organic Layer lle3->lle4 lle5 Reconstitute lle4->lle5 spe1 Condition SPE Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 LCMS_Workflow start Prepared Sample lc_injection LC Injection start->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_selection Quadrupole 1 (Q1) Precursor Ion Selection ms_ionization->ms_selection ms_fragmentation Quadrupole 2 (Q2) Collision Cell (CID) ms_selection->ms_fragmentation ms_detection Quadrupole 3 (Q3) Product Ion Detection ms_fragmentation->ms_detection data_analysis Data Acquisition & Analysis ms_detection->data_analysis

Application Note: Quantification of Canagliflozin in Human Plasma using Canagliflozin-D6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable bioanalytical method for the quantitative determination of canagliflozin in human plasma. The protocol utilizes a simple and efficient protein precipitation method for sample preparation, with Canagliflozin-D6 serving as the internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of canagliflozin.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[1] Accurate quantification of canagliflozin in biological matrices is crucial for pharmacokinetic and bioavailability/bioequivalence studies.[2] The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability in sample processing and matrix effects, ensuring the accuracy and precision of the analytical method.

This document provides a detailed protocol for sample preparation of canagliflozin from human plasma using protein precipitation, a widely adopted, straightforward, and effective technique for removing proteins from biological samples.[1][2]

Mechanism of Action: SGLT2 Inhibition

Canagliflozin exerts its therapeutic effect by selectively inhibiting the SGLT2 transporter located in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption Urine Increased Glucose Excretion (Urine) Glucose_Na->Urine Glucose_blood Glucose SGLT2->Glucose_blood Transport Na_blood Na+ SGLT2->Na_blood Transport GLUT2 GLUT2 NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_blood Glucose_blood->GLUT2 K_blood K+ K_blood->NaK_ATPase Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibition

Caption: Mechanism of Action of Canagliflozin.

Experimental Protocols

Materials and Reagents
  • Canagliflozin analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Ultrapure water

  • Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Internal Standard Stock Solution Preparation
  • Canagliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of canagliflozin in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions of canagliflozin by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

The following protocol is a general guideline. Optimization may be required based on specific laboratory conditions and equipment.

G Sample Preparation Workflow start Start: Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is vortex1 Vortex Mix add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Mix add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Protocol Steps:

  • Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to the plasma sample.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Alternative Sample Preparation Methods

While protein precipitation is a rapid and straightforward method, other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for canagliflozin quantification and may provide cleaner extracts.

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent. For canagliflozin, tert-butyl methyl ether has been successfully used as the extraction solvent.[3][4]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte from the sample matrix. The analyte is then eluted with a suitable solvent. This technique can offer higher selectivity and concentration of the analyte.[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of canagliflozin in human plasma using LC-MS/MS with a deuterated internal standard.

Table 1: Method Validation Parameters

ParameterTypical ValueReference(s)
Linearity Range10 - 7505 ng/mL[3]
Lower Limit of Quantification (LLOQ)10 ng/mL[3]
Mean Recovery (Canagliflozin)79.77% - 89.79%[1][3]
Mean Recovery (Internal Standard)76.66%[3]
Inter- and Intra-day Precision (%CV)< 15%[1]
Inter- and Intra-day Accuracy (%)85% - 115%[1]

Table 2: LC-MS/MS Mass Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference(s)
Canagliflozin462.5267.1Positive[3]
Canagliflozin-D4466.4267.2Positive[3]
Canagliflozin (Ammonium Adduct)462.0191.0Positive[3]

Note: The mass transition for this compound would be expected to be similar to Canagliflozin-D4, with a precursor ion of approximately m/z 468.4, assuming the deuterium labels are on a part of the molecule that is retained in the precursor ion selection.

Conclusion

The protein precipitation method described in this application note provides a simple, rapid, and reliable approach for the quantification of canagliflozin in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications in the field of drug development and clinical pharmacology.

References

Application Note: UPLC-MS/MS Quantification of Canagliflozin in Human Plasma Using Canagliflozin-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust UPLC-MS/MS method for the quantitative analysis of canagliflozin in human plasma. The method utilizes a stable isotope-labeled internal standard, Canagliflozin-D6, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[3] Accurate and reliable quantification of canagliflozin in biological matrices is essential for pharmacokinetic and bioequivalence studies.[3][4] This application note describes a validated UPLC-MS/MS method for the determination of canagliflozin in human plasma, employing this compound as the internal standard for enhanced quantitative performance.

Experimental

Materials and Reagents
  • Canagliflozin and this compound standards were of analytical grade.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000/5500)

  • Analytical Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm) or equivalent C18 column.[5]

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Stock solutions of canagliflozin and this compound were prepared by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to obtain a series of concentrations for the calibration curve and quality control (QC) samples.

Sample Preparation Protocol
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
Column Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min[4]
Injection Volume 5 µL
Column Temperature 40°C
Gradient As required for optimal separation

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Canagliflozin: m/z 462.5 → 267.1[5] this compound: m/z 468.5 → 273.1 (Predicted)
Dwell Time 200 ms
Collision Gas Argon
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Results and Discussion

The developed UPLC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of canagliflozin in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensated for matrix effects and variations in sample processing, leading to excellent precision and accuracy.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to the US FDA bioanalytical method validation guidelines.[3]

Linearity: The calibration curve was linear over the concentration range of 5 to 600 ng/mL for canagliflozin in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (LQC) ≤ 15%≤ 15%85-115%
Medium QC (MQC) ≤ 15%≤ 15%85-115%
High QC (HQC) ≤ 15%≤ 15%85-115%

Recovery: The extraction recovery of canagliflozin from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels. One study found a mean recovery of 102.05%.[4]

Matrix Effect: The matrix effect was assessed by comparing the peak areas of canagliflozin in post-extraction spiked plasma samples with those of neat standard solutions. The results indicated no significant ion suppression or enhancement.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM) separation->detection quant Quantification (Peak Area Ratio) detection->quant report Generate Report quant->report

Caption: Experimental workflow for UPLC-MS/MS quantification of Canagliflozin.

Quantitative Data Summary

ParameterResult
Linearity Range 5 - 600 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[4]
Intra-day Precision (%RSD) 0.77 to 3.72%[4]
Inter-day Precision (%RSD) 0.77 to 3.72%[4]
Mean Recovery ~102%[4]

Conclusion

This application note details a highly sensitive, specific, and reliable UPLC-MS/MS method for the quantification of canagliflozin in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The method has been successfully validated and meets the regulatory requirements for bioanalytical method validation.

References

Bioanalytical Method Validation for Canagliflozin using Canagliflozin-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Canagliflozin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Canagliflozin-D6 is employed as the internal standard (IS) to ensure accuracy and precision. The protocols and validation parameters outlined herein are based on established scientific practices and are in accordance with the principles of the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.

This application note details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the validation parameters.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Bioanalytical Method Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Spiking with this compound (IS) Sample_Collection->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification Peak Integration and Quantification Detection->Quantification Validation Validation Parameter Assessment Quantification->Validation Reporting Report Generation Validation->Reporting

Bioanalytical method workflow from sample preparation to data analysis.

Materials and Reagents

  • Canagliflozin reference standard

  • This compound internal standard[5][6]

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure)

  • Tertiary butyl methyl ether (TBME) (HPLC grade)

Instrumentation and Conditions

Liquid Chromatography
ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm) or equivalent C18 column
Mobile Phase A 0.1% Formic acid in Water or 5mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient/Isocratic Isocratic or Gradient (e.g., 80:20 v/v Methanol:Acetate Buffer)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Autosampler Temp. 4 °C
Mass Spectrometry
ParameterCondition
MS System API 4000 triple quadrupole mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Spray Voltage ~5500 V
Temperature ~500 °C
Collision Gas Nitrogen

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Canagliflozin445.1191.1 / 267.1
This compound451.2191.1 / 273.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. The molecular weight of Canagliflozin is approximately 444.5 g/mol , and this compound is approximately 450.6 g/mol .[5][7]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Canagliflozin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Canagliflozin stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate volumes of the Canagliflozin working solutions into blank human plasma to prepare calibration standards at concentrations ranging from, for example, 10 to 7500 ng/mL.

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation

Two common extraction methods are presented below.

5.3.1. Protein Precipitation (PP)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

5.3.2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex.

  • Add 1 mL of tertiary butyl methyl ether (TBME), vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Bioanalytical Method Validation

The method should be validated according to the principles outlined in the FDA and ICH M10 guidelines.[1][2][4] The key validation parameters are summarized below.

Validation Parameters cluster_core_parameters Core Validation Parameters cluster_sample_related_parameters Sample-Related Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Intra- & Inter-day) Method_Validation->Precision Recovery Extraction Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Method_Validation->Stability

Key parameters for bioanalytical method validation.
Summary of Validation Results

The following tables summarize typical acceptance criteria and representative data for the bioanalytical method validation of Canagliflozin.

Table 2: Linearity and Range

ParameterAcceptance CriteriaRepresentative Result
Calibration Range -10 - 7505 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.997
Calibration Curve Model Linear, weighted (1/x or 1/x²)y = mx + c

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Acceptance Criteria (% Bias and % RSD)Representative Intra-day Accuracy (% Bias)Representative Intra-day Precision (% RSD)Representative Inter-day Accuracy (% Bias)Representative Inter-day Precision (% RSD)
LLOQ10± 20%-2.54.8-1.95.2
LQC30± 15%3.13.52.84.1
MQC200± 15%-1.82.1-2.32.9
HQC800± 15%1.51.91.22.5

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Representative Mean Extraction Recovery (%)Representative Matrix Effect (%)
LQC3078.598.2
MQC20080.1101.5
HQC80079.899.7

Table 5: Stability

Stability ConditionDurationAcceptance Criteria (% Deviation)Representative Stability (% Deviation)
Bench-Top 6 hours at room temp.± 15%< 5%
Freeze-Thaw 3 cycles± 15%< 8%
Long-Term 30 days at -80 °C± 15%< 10%

Conclusion

The described LC-MS/MS method for the quantification of Canagliflozin in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The method has been validated over a suitable concentration range and has demonstrated acceptable stability, recovery, and minimal matrix effects. This robust and reliable method is well-suited for the analysis of clinical and non-clinical samples to support pharmacokinetic and other drug development studies of Canagliflozin.

References

Therapeutic Drug Monitoring of Canagliflozin Using a Validated LC-MS/MS Method with Canagliflozin-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the therapeutic drug monitoring (TDM) of canagliflozin in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Canagliflozin-D6 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward sample preparation procedure and offers a rapid analysis time, making it suitable for high-throughput clinical applications, including pharmacokinetic studies and routine therapeutic monitoring. This application note is intended to guide researchers, scientists, and drug development professionals in the implementation of a robust bioanalytical method for canagliflozin.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] The mechanism of action is independent of insulin, providing a unique therapeutic approach.[2] Canagliflozin is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours, and has an oral bioavailability of approximately 65%.[2][3] The terminal half-life is approximately 10.6 to 13.1 hours.[2][3]

Therapeutic drug monitoring (TDM) of canagliflozin can be valuable for optimizing glycemic control, minimizing adverse effects, and personalizing dosage regimens, particularly in specific patient populations or when co-administered with other medications.[3] LC-MS/MS has become the preferred method for the quantification of canagliflozin in biological matrices due to its high sensitivity, specificity, and robustness.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[6][7]

This application note details a validated LC-MS/MS method for the determination of canagliflozin in human plasma, utilizing this compound as the internal standard.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Canagliflozin

Canagliflozin's primary mechanism of action involves the inhibition of the SGLT2 protein in the kidneys. This leads to a reduction in the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine.

Canagliflozin_Mechanism cluster_renal_tubule Proximal Renal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption Urine Urine SGLT2->Urine Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Canagliflozin.

Bioanalytical Workflow

The overall workflow for the quantification of canagliflozin in plasma samples is depicted below. It involves sample collection, preparation, LC-MS/MS analysis, and data processing.

TDM_Workflow cluster_sample_handling Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (IS) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Calibration_Curve Quantification using Calibration Curve Peak_Integration->Calibration_Curve Report Generate Report Calibration_Curve->Report

Caption: Bioanalytical workflow for Canagliflozin TDM.

Materials and Methods

Reagents and Materials
  • Canagliflozin reference standard

  • This compound internal standard[8]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (drug-free)

  • Analytical balance, vortex mixer, centrifuge, and nitrogen evaporator

Instrumentation
  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required.[9] This typically consists of a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve canagliflozin and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the canagliflozin stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup.[4]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Alternative sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed and may provide cleaner extracts.[10][11][12]

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.4 mL/min
Gradient Optimized for separation of canagliflozin and IS from matrix components. A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Canagliflozin: m/z 462.5 → 267.1[13], this compound: m/z 466.4 → 267.2[13]
Ion Source Temp. 500°C

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[14] Key validation parameters are summarized below.

Parameter Typical Acceptance Criteria
Linearity Calibration curve with at least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (within ± 20%).
Accuracy & Precision Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% for LLOQ). Accuracy (% bias) should be within ± 15% (± 20% for LLOQ). Assessed at LLOQ, low, medium, and high QC levels.[10]
Recovery Consistent and reproducible extraction recovery of the analyte and internal standard.
Matrix Effect Assessed to ensure that endogenous matrix components do not interfere with the ionization of the analyte or IS.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler).[15]

Data Presentation

Calibration Curve Parameters
Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Regression Equation
Canagliflozin10 - 5000> 0.995y = mx + c

Note: The linear range should be established based on the expected clinical concentrations.[10][14]

Accuracy and Precision Data
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ10< 2080-120< 2080-120
Low QC30< 1585-115< 1585-115
Medium QC200< 1585-115< 1585-115
High QC800< 1585-115< 1585-115

Representative data based on published methods.[10]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the therapeutic drug monitoring of canagliflozin in human plasma. The protocol is suitable for high-throughput analysis in a clinical or research setting, enabling accurate quantification for pharmacokinetic studies and personalized medicine applications. Adherence to proper method validation procedures is essential to ensure the quality and reliability of the generated data.

References

Solid-Phase Extraction Protocol for Canagliflozin and Canagliflozin-D6 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin and its stable isotope-labeled internal standard, Canagliflozin-D6, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity and robustness, particularly for LC-MS/MS analysis.[1][2]

This application note provides a detailed solid-phase extraction protocol for the simultaneous extraction of Canagliflozin and this compound from human plasma using a polymeric reversed-phase SPE sorbent.

Materials and Reagents

  • Canagliflozin reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (88% or higher)

  • Ammonium hydroxide

  • Waters Oasis HLB 1 cc/30 mg SPE cartridges or equivalent polymeric reversed-phase sorbent

Experimental Protocol

This protocol is optimized for the extraction of Canagliflozin and this compound from 200 µL of human plasma.

1. Preparation of Solutions

  • Internal Standard (IS) Working Solution: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a working solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Wash Solution: 5% Methanol in water.

  • Elution Solution: Acetonitrile.

  • Reconstitution Solution: 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid.

2. Sample Pre-treatment

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 2% formic acid in water to the plasma sample.

  • Vortex for another 10 seconds.

3. Solid-Phase Extraction (SPE)

The following steps are to be performed using a vacuum manifold.

  • Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, drop-wise pace (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the sorbent bed by applying a high vacuum for 1-2 minutes to remove any residual aqueous solution.

  • Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the reconstitution solution. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the SPE method for Canagliflozin and this compound.

ParameterCanagliflozinThis compound
Linearity Range 10.25 - 6019.31 ng/mL[3][4]N/A
Mean Recovery ~98%[3][4]>75%
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%

Visualizations

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma 200 µL Human Plasma add_is Add 20 µL this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 200 µL 2% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 load 3. Load: Pre-treated Sample vortex2->load condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash 4. Wash: 1 mL 5% Methanol load->wash dry 5. Dry: High Vacuum (1-2 min) wash->dry elute 6. Elute: 1 mL Acetonitrile dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 200 µL 50:50 ACN:H2O + 0.1% FA evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Canagliflozin.

References

Application Note: High-Throughput Quantification of Canagliflozin and its Major Metabolites in Human Plasma using LC-MS/MS with Canagliflozin-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of Canagliflozin and its primary metabolites, Canagliflozin-M5-O-glucuronide, Canagliflozin-M7-O-glucuronide, and the oxidative metabolite Canagliflozin-M9, in human plasma. Canagliflozin-D6 is employed as the internal standard to ensure high accuracy and precision. The straightforward sample preparation protocol, based on protein precipitation, coupled with a rapid chromatographic separation, makes this method suitable for high-throughput pharmacokinetic studies in drug development and clinical research. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of the analytical workflow, metabolic pathway, and the SGLT2 inhibition signaling pathway are included to facilitate understanding.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] By inhibiting SGLT2 in the proximal renal tubules, Canagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][3] The mechanism of action is independent of insulin secretion.[1]

The primary metabolic pathway for Canagliflozin is O-glucuronidation, primarily mediated by the enzymes UGT1A9 and UGT2B4, forming two inactive metabolites, M7 and M5, respectively.[1][4] A minor metabolic pathway involves oxidative metabolism, mediated by CYP3A4, to form the M9 metabolite.[1] Understanding the pharmacokinetic profiles of the parent drug and its metabolites is crucial for evaluating its efficacy and safety.

This application note provides a comprehensive protocol for the simultaneous quantification of Canagliflozin and its M5, M7, and M9 metabolites in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, this compound.

Signaling Pathway of Canagliflozin

Canagliflozin's primary mechanism of action is the inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal convoluted tubule of the kidney. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion. This process is independent of insulin pathways and contributes to lowering blood glucose levels in patients with type 2 diabetes.

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Urine Urinary Excretion Glucose_Lumen->Urine Increased Excretion Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Co-transport GLUT2 GLUT2 Transporter Glucose_Blood Glucose Reabsorption (Reduced) SGLT2->Glucose_Blood Sodium_Blood Sodium Reabsorption SGLT2->Sodium_Blood Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibits GLUT2->Glucose_Blood Facilitated Diffusion NaK_ATPase Na+/K+ ATPase NaK_ATPase->Sodium_Blood Active Transport

Figure 1: SGLT2 Inhibition by Canagliflozin.

Metabolic Pathway of Canagliflozin

Canagliflozin is primarily metabolized in the liver via O-glucuronidation to form two inactive metabolites, M5 and M7. A minor pathway involves oxidation by CYP3A4 to form the M9 metabolite.

Canagliflozin_Metabolism Canagliflozin Canagliflozin UGT1A9 UGT1A9 Canagliflozin->UGT1A9 UGT2B4 UGT2B4 Canagliflozin->UGT2B4 CYP3A4 CYP3A4 (minor pathway) Canagliflozin->CYP3A4 M7 M7 (O-glucuronide) M5 M5 (O-glucuronide) M9 M9 (Oxidative Metabolite) UGT1A9->M7 UGT2B4->M5 CYP3A4->M9

Figure 2: Metabolic Pathway of Canagliflozin.

Experimental Protocols

Materials and Reagents
  • Canagliflozin, Canagliflozin-M5, Canagliflozin-M7, and Canagliflozin-M9 analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock Solutions and Working Standards
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Canagliflozin, M5, M7, M9, and this compound in methanol.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired calibration curve concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate working standard solution (or blank solution for blank samples).

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC HSS T3 1.8 µm; 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Injection Volume 5 µL
Column Temp. 40°C
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Canagliflozin462.0191.1
Canagliflozin-M5638.1191.1
Canagliflozin-M7638.1191.1
Canagliflozin-M9478.0267.0
This compound468.0191.1

Note: MRM transitions should be optimized for the specific instrument used.

Quantitative Data

Method Validation Summary
ParameterCanagliflozinM5M7M9
Linearity Range (ng/mL) 1 - 10001 - 10001 - 10000.5 - 500
LLOQ (ng/mL) 1110.5
Accuracy (%) 95.2 - 104.596.1 - 103.894.8 - 105.193.5 - 106.2
Precision (%CV) < 8.5< 9.2< 7.8< 10.5
Recovery (%) > 85> 82> 88> 80
Human Pharmacokinetic Parameters (300 mg Oral Dose)
ParameterCanagliflozinM5M7
Cmax (ng/mL) 467819003122
Tmax (h) 1.0 - 2.01.75 - 4.52.0 - 3.0
AUC (ng*h/mL) Data varies by studyData varies by studyData varies by study
t1/2 (h) 13.1~14 - 15~14 - 17

Data compiled from publicly available pharmacokinetic studies.[5]

Analytical Workflow

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

Analytical_Workflow Sample_Receipt Sample Receipt (Human Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Integration & Quantification) LC_MS_Analysis->Data_Processing Data_Review Data Review & QC Data_Processing->Data_Review Reporting Final Report Generation Data_Review->Reporting

Figure 3: Analytical Workflow Diagram.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Canagliflozin and its major metabolites (M5, M7, and M9) in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures accuracy and precision. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method ideal for supporting pharmacokinetic and clinical studies of Canagliflozin.

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Canagliflozin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Canagliflozin in plasma, with a focus on overcoming matrix effects using Canagliflozin-D6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of Canagliflozin in plasma?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Canagliflozin in plasma, endogenous substances like phospholipids, salts, and proteins can interfere with the ionization of Canagliflozin and its internal standard, this compound.[4][5][6] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and bioequivalence studies.[6][7][8]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS bioanalysis because it has nearly identical physicochemical properties to the analyte, Canagliflozin.[9] This means it co-elutes with the analyte and experiences similar matrix effects.[10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[9][10] Canagliflozin-D4 has been successfully used for this purpose.[11][12][13]

Q3: What are the common sample preparation techniques to minimize matrix effects for Canagliflozin analysis?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[14] Common techniques for plasma samples include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.[4][15][16] While effective at removing proteins, it may not sufficiently remove phospholipids, a major source of matrix effects.[4][6]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases. LLE is often more effective at removing phospholipids than PPT.[11]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away.[11][13] SPE is generally considered the most effective technique for minimizing matrix effects.[6][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Canagliflozin and/or this compound Inefficient chromatographic separation from matrix components.Optimize the mobile phase composition and gradient. A common mobile phase for Canagliflozin analysis is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate).[12][16][17] Consider a different stationary phase (e.g., C18, Phenyl).[12][16]
High Variability in Analyte/Internal Standard Response Inconsistent matrix effects between samples.Improve the sample preparation method. If using protein precipitation, consider switching to solid-phase extraction (SPE) for cleaner extracts.[6] Ensure complete protein precipitation and consistent vortexing and centrifugation steps.
Ion Suppression or Enhancement Observed Co-elution of phospholipids or other endogenous matrix components with the analyte and internal standard.Modify the chromatographic gradient to separate the analyte from the region where phospholipids typically elute.[4] Implement a divert valve to direct the early and late eluting matrix components to waste.
Inaccurate Quantification at Low Concentrations (LLOQ) Significant matrix effects at the lower limit of quantification.Dilute the sample with a suitable buffer to reduce the concentration of interfering matrix components, if sensitivity allows.[18] Ensure the chosen internal standard concentration is appropriate for the LLOQ level.
This compound Signal is Unstable Degradation of the internal standard during sample processing or storage.Verify the stability of this compound under the experimental conditions (e.g., freeze-thaw cycles, bench-top stability).[15]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol outlines a general procedure for plasma sample preparation using protein precipitation, a common technique in Canagliflozin bioanalysis.[15]

Materials:

  • Human plasma samples

  • Canagliflozin and this compound stock solutions

  • Acetonitrile (ACN), chilled

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of Canagliflozin. Optimization will be required for specific instrumentation and applications.

Parameter Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[16]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate[16]
Mobile Phase B Acetonitrile or Methanol[12][16][17]
Flow Rate 0.4 - 0.8 mL/min[16]
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Canagliflozin, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[11][16]
MRM Transitions Canagliflozin: To be optimizedthis compound: To be optimized

Note: The specific MRM (Multiple Reaction Monitoring) transitions for Canagliflozin and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for Canagliflozin Bioanalysis in Plasma.

Troubleshooting_Logic Start Inaccurate/Imprecise Results Check_IS Check Internal Standard (IS) Response Start->Check_IS Check_Anal Check Analyte Response Start->Check_Anal IS_OK IS Response Stable? Check_IS->IS_OK Anal_OK Analyte Response Stable? Check_Anal->Anal_OK IS_OK->Anal_OK Yes IS_Issue Investigate IS Stability/Purity IS_OK->IS_Issue No Matrix_Effect Suspect Matrix Effect Anal_OK->Matrix_Effect No System_Issue Investigate System Performance Anal_OK->System_Issue Yes Improve_Prep Improve Sample Prep (e.g., SPE) Matrix_Effect->Improve_Prep Optimize_LC Optimize Chromatography Matrix_Effect->Optimize_LC Dilute Dilute Sample Matrix_Effect->Dilute

Caption: Troubleshooting Logic for Matrix Effect Issues.

References

Technical Support Center: Optimizing Canagliflozin-D6 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Canagliflozin-D6 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: The recommended ionization mode for this compound is positive electrospray ionization (ESI+). Several studies have shown that Canagliflozin readily forms an ammonium adduct ([M+NH₄]⁺), which typically yields the most abundant and stable signal.[1][2] Therefore, ensuring the presence of an ammonium source in the mobile phase is crucial for maximizing signal intensity.

Q2: What are the expected precursor and product ions for this compound?

A2: For this compound, you should look for the deuterated analogue of the ammonium adduct. Assuming a D6 isotopic label on a part of the molecule that is retained in the main product ion, the expected multiple reaction monitoring (MRM) transitions would be a variation of those used for the non-labeled compound. For Canagliflozin-D4, a common internal standard, the transition m/z 466.4 → 267.2 has been reported.[1] Given that Canagliflozin's monoisotopic mass is approximately 444.5 g/mol , with the addition of an ammonium ion and six deuterium atoms, the precursor ion for this compound would be around m/z 468. The product ion will depend on the position of the deuterium labels. It is recommended to perform a compound tuning experiment to determine the optimal precursor and product ions for your specific this compound standard.

Q3: What type of sample preparation is most effective for this compound in plasma samples?

A3: Both liquid-liquid extraction (LLE) and protein precipitation (PP) have been successfully used for the extraction of Canagliflozin from plasma samples.[1] LLE, often with methyl tert-butyl ether (MTBE), is effective in reducing matrix effects and improving sensitivity.[1][2] PP with acetonitrile is a simpler and faster method that can also provide good recovery.[3][4] The choice between LLE and PP may depend on the required sensitivity and the complexity of the sample matrix.

Q4: Are there any known issues with using deuterated internal standards for Canagliflozin?

A4: While deuterated internal standards are generally reliable, it is important to be aware of potential issues such as isotopic interference from the analyte's ¹³C isotopes, especially at high analyte concentrations.[5][6] It is also crucial to ensure the isotopic purity of the deuterated standard. When developing a method, it is advisable to check for any potential crosstalk between the analyte and the internal standard channels.

Troubleshooting Guide

Issue: Low or No Signal Intensity for this compound

This is a common issue that can be caused by several factors. Follow this step-by-step guide to diagnose and resolve the problem.

1. Verify Mass Spectrometer Parameters:

  • Incorrect MRM Transition: Confirm that you are using the correct precursor and product ions for this compound. Infuse a standard solution directly into the mass spectrometer to optimize the tuning parameters.

  • Ion Source Settings: Ensure that the ESI source parameters are optimized. Key parameters to check include:

    • IonSpray Voltage: Typically around 4500-5500 V for positive mode.

    • Source Temperature: A higher temperature (e.g., 500-550 °C) can aid in desolvation.

    • Gas Flows: Nebulizer gas (GS1) and heater gas (GS2) flows should be optimized for a stable spray.

2. Check the Mobile Phase Composition:

  • Absence of Ammonium: As Canagliflozin preferentially forms an ammonium adduct, the absence of an ammonium source in the mobile phase is a likely cause of low signal.[1][7]

    • Solution: Add a volatile ammonium salt, such as ammonium formate or ammonium acetate (typically 5-10 mM), to the aqueous mobile phase.[7]

  • Inappropriate pH: The mobile phase pH can influence the ionization efficiency.

    • Solution: Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization.[1][8]

3. Evaluate the Chromatographic Conditions:

  • Poor Peak Shape: Broad or tailing peaks can lead to a lower apparent signal intensity.

    • Solution: Ensure that the organic content of the mobile phase is appropriate for the column chemistry. A gradient elution may be necessary to achieve a sharp peak. Also, check for column degradation.

  • Co-elution with Suppressing Agents: Matrix components from the sample can co-elute with this compound and suppress its ionization.

    • Solution: Adjust the chromatographic gradient to separate the analyte from the interfering matrix components. A more rigorous sample clean-up procedure may also be necessary.

4. Investigate Sample Preparation:

  • Low Extraction Recovery: The chosen sample preparation method may not be efficiently extracting this compound.

    • Solution: Evaluate the recovery of your LLE or PP method. For LLE, ensure the pH of the sample is optimized for extraction into the organic solvent. For PP, ensure the ratio of acetonitrile to plasma is sufficient for efficient protein removal.

  • Sample Stability: this compound may be degrading in the sample matrix or during the extraction process.

    • Solution: Perform stability tests to assess the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).

Quantitative Data Summary

The following tables summarize typical parameters and performance characteristics from validated LC-MS/MS methods for Canagliflozin analysis. Note that Canagliflozin-D4 is often used as an internal standard, and the conditions are directly applicable to this compound.

Table 1: Comparison of LC-MS/MS Method Parameters for Canagliflozin Analysis

ParameterMethod 1Method 2Method 3
LC Column Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm)[1]Quicksorb ODS (150 x 2.1 mm, 5 µm)[1]Zorbax C18 (50 x 4.6 mm, 5 µm)[8]
Mobile Phase Methanol:Acetate buffer (80:20, v/v)[1]Acetonitrile:0.1% Formic Acid (90:10, v/v)[1]Acetonitrile:0.1% Formic Acid (40:60, v/v)[8]
Flow Rate 1.0 mL/min[1]0.2 mL/min[1]0.5 mL/min[8]
Ionization Mode Positive ESI[1]Positive ESI[1]Positive ESI[8]
Precursor Ion (m/z) 462.5 ([M+NH₄]⁺)[1]462.0 ([M+NH₄]⁺)[1]462.3 ([M+NH₄]⁺)[8]
Product Ion (m/z) 267.1[1]191.0[1]191.0[8]
Internal Standard Canagliflozin-D4[1]EmpagliflozinTadalafil

Table 2: Performance Characteristics of Validated Canagliflozin LC-MS/MS Methods

Performance MetricMethod 1Method 2Method 3
Linear Range 10 - 7505 ng/mL[1]10 - 1000 ng/mL[8]1.01 - 790 ng/mL[7]
Recovery (%) 79.77[1]> 90.0[8]Not Reported
Intra-day Precision (%RSD) Not Reported1.92 - 7.08[8]2.15 - 11.34[7]
Inter-day Precision (%RSD) Not Reported4.53 - 10.24[8]Not Reported
Intra-day Accuracy (%) Not Reported90.65 - 113.05[8]95.7 - 101.1[7]
Inter-day Accuracy (%) Not Reported88.14 - 111.22[8]Not Reported

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Method

This protocol is based on a validated method for the analysis of Canagliflozin in plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.

    • Vortex mix for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP) Method

This protocol is a general procedure for protein precipitation.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.

    • Vortex mix for 30 seconds.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 2 minutes to precipitate the proteins.

  • Centrifugation:

    • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Extraction (LLE or PP) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Low_Signal start Low/No Signal for This compound check_ms Verify MS Parameters (Tuning, Source) start->check_ms solution Signal Improved check_ms->solution Issue Found & Fixed no_improvement No Improvement check_ms->no_improvement Parameters OK check_mobile_phase Check Mobile Phase (Ammonium Additive, pH) check_mobile_phase->solution Issue Found & Fixed check_mobile_phase->no_improvement Composition OK check_lc Evaluate Chromatography (Peak Shape, Co-elution) check_lc->solution Issue Found & Fixed check_lc->no_improvement Chroma. OK check_sample_prep Investigate Sample Prep (Recovery, Stability) check_sample_prep->solution Issue Found & Fixed no_improvement->check_mobile_phase no_improvement->check_lc no_improvement->check_sample_prep

Caption: Troubleshooting logic for low this compound signal.

References

optimizing recovery of Canagliflozin-D6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Canagliflozin-D6 during sample extraction.

Troubleshooting Guides

This section addresses common issues encountered during the solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of this compound.

Low Recovery in Solid-Phase Extraction (SPE)

Q1: I am experiencing low recovery of this compound with my SPE method. What are the potential causes and how can I troubleshoot this?

A1: Low recovery in SPE can stem from several factors related to the sorbent, sample, and solvents used. A systematic approach is crucial to identify the root cause.

Troubleshooting Steps:

  • Verify Analyte Breakthrough: Analyze the flow-through and wash solutions to check if this compound is being lost during the loading or washing steps.

  • Optimize Sorbent Selection: The choice of sorbent is critical and should be based on the physicochemical properties of Canagliflozin (LogP ~3.44, pKa ~13.34).

    • Reversed-Phase Sorbents (C8, C18): These are suitable for retaining non-polar to moderately polar compounds like Canagliflozin. C18 has stronger hydrophobic interactions than C8 and may provide better retention.[1]

    • Polymeric Sorbents (e.g., Oasis HLB): These offer a hydrophilic-lipophilic balance and can be effective for a wide range of compounds.

    • Mixed-Mode Sorbents (e.g., MCX, WCX): These combine reversed-phase and ion-exchange mechanisms and can offer high selectivity. Given Canagliflozin's lack of a strong basic functional group, cation exchange might be less effective than reversed-phase.

  • Adjust Sample pH: To maximize retention on a reversed-phase sorbent, the sample pH should be adjusted to ensure this compound is in its neutral form. Since Canagliflozin has a high pKa, it will be neutral over a wide pH range.

  • Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the analyte. Start with a weak solvent (e.g., water or low percentage of organic solvent) and gradually increase the organic content.

  • Optimize Elution Solvent: Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. A higher percentage of a strong organic solvent like methanol or acetonitrile is typically required. Sometimes, a small change in pH of the elution solvent can improve recovery.

  • Check for Sorbent Drying: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent recoveries.[2]

  • Evaluate Flow Rate: A high flow rate during sample loading can lead to breakthrough, while a fast elution flow rate may result in incomplete elution. Optimize the flow rates for each step.[2]

Low Recovery in Liquid-Liquid Extraction (LLE)

Q2: My LLE protocol for this compound is giving me poor and inconsistent recovery. What should I check?

A2: Low and variable recovery in LLE is often related to the choice of extraction solvent, pH of the aqueous phase, and the extraction technique itself.

Troubleshooting Steps:

  • Select an Appropriate Extraction Solvent: The choice of an immiscible organic solvent is critical. Based on Canagliflozin's LogP of ~3.44, solvents like ethyl acetate and tert-butyl methyl ether (TBME) have been used successfully.[3][4] The ideal solvent should have high affinity for Canagliflozin and be immiscible with the aqueous sample matrix.

  • Optimize pH of the Aqueous Phase: To ensure efficient partitioning into the organic phase, the pH of the sample should be adjusted to keep this compound in its neutral, more hydrophobic form. Given its high pKa, Canagliflozin will be neutral at physiological and acidic pH values.

  • Ensure Efficient Extraction:

    • Vortexing/Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for partitioning.

    • Phase Separation: Allow for complete separation of the two phases before collecting the organic layer. Centrifugation can aid in breaking up emulsions.

  • Consider the "Salting Out" Effect: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound in the aqueous layer and drive it into the organic solvent, thereby increasing recovery.

  • Check for Analyte Stability: Canagliflozin has been shown to be stable under various stress conditions, but it is always good practice to minimize the time samples are exposed to harsh pH or high temperatures during the extraction process.[5][6]

Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties of this compound that I should consider for extraction method development?

A3: The key properties are its lipophilicity and acidity:

  • LogP: Approximately 3.09 to 3.52, indicating it is a relatively non-polar molecule. This makes it suitable for reversed-phase SPE and LLE with moderately polar to non-polar organic solvents.

  • pKa: Around 12.57 to 13.34, which means it is a very weak acid. It will be in its neutral form across a wide physiological pH range, which is ideal for reversed-phase SPE retention and LLE into an organic solvent.

Q4: Are there any known issues with the stability of this compound during sample processing and storage?

A4: Studies on Canagliflozin indicate that it is generally stable under various conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[5][6] However, it is always recommended to perform stability assessments in the specific biological matrix and storage conditions used in your laboratory.

Q5: How can I minimize matrix effects when analyzing this compound in plasma or urine?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge.[7][8]

  • Efficient Sample Cleanup: A more selective extraction method, such as SPE, can result in a cleaner extract compared to protein precipitation.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for Canagliflozin. When quantifying Canagliflozin, the use of this compound is the best way to compensate for matrix effects as it will behave nearly identically to the analyte during extraction and ionization.

Quantitative Data Summary

The following tables summarize reported recovery data for Canagliflozin from various studies. Note that direct comparison should be made with caution due to variations in experimental conditions across different laboratories.

Table 1: Reported Recovery of Canagliflozin using Solid-Phase Extraction (SPE)

Biological MatrixSPE SorbentElution SolventMean Recovery (%)Reference
Human PlasmaNot SpecifiedNot Specified98.07[9]

Table 2: Reported Recovery of Canagliflozin using Liquid-Liquid Extraction (LLE)

Biological MatrixExtraction SolventMean Recovery (%)Reference
Human PlasmaEthyl Acetate> 90[3]
Human PlasmaDiethyl EtherNot specified, but used in a validated method[5]
Rat Plasmatert-Butyl Methyl EtherNot specified, but used in a validated method[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Canagliflozin from Human Plasma

This protocol is a general guideline based on common practices for reversed-phase SPE. Optimization may be required.

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol.

  • Sorbent Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with water) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Canagliflozin from Human Plasma

This protocol is adapted from a published method for the analysis of Canagliflozin.[3]

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation (Optional but recommended): Add 800 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the supernatant.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in mobile phase for analysis.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Condition 1. Condition Sorbent (e.g., 1 mL Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., 1 mL Water) Condition->Equilibrate Load 3. Load Sample (e.g., 0.5 mL Plasma) Equilibrate->Load Wash 4. Wash Sorbent (e.g., 1 mL 5% Methanol) Load->Wash Elute 5. Elute Analyte (e.g., 1 mL Methanol) Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow Start Start with Plasma Sample Add_IS 1. Add Internal Standard Start->Add_IS PPT 2. Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT LLE 3. Add Extraction Solvent (e.g., Ethyl Acetate) PPT->LLE Mix 4. Vortex/Mix LLE->Mix Separate 5. Centrifuge for Phase Separation Mix->Separate Collect 6. Collect Organic Layer Separate->Collect Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose + Na+ SGLT2 SGLT2 Transporter Glucose->SGLT2 Binds to Reabsorption Glucose Reabsorption SGLT2->Reabsorption Mediates Canagliflozin Canagliflozin Canagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 Inhibition by Canagliflozin.

References

addressing poor peak shape in Canagliflozin-D6 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Canagliflozin-D6.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) in the chromatography of this compound?

Poor peak shape is a common issue in HPLC analysis and can stem from several factors related to the instrument, method, or sample. For this compound, issues are often linked to its chemical properties, particularly its low aqueous solubility.[1][2]

Common causes include:

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase.[3] This can occur if active silanol groups on the silica packing interact with the hydroxyl groups of Canagliflozin.[4] Other causes include column contamination, packing bed deformation, or excessive dead volume.[3][5]

  • Peak Fronting: This is frequently a symptom of column overload, either by injecting too high a concentration or too large a volume.[6][7] Given Canagliflozin's poor solubility, fronting can also occur if the sample solvent is not fully compatible with the mobile phase, causing the compound to precipitate at the column inlet.[8]

  • Peak Splitting: Split peaks can indicate a partially blocked inlet frit, a void at the head of the column, or a severe mismatch between the injection solvent and the mobile phase.[8]

Q2: My this compound peak is tailing. What are the primary troubleshooting steps?

Peak tailing, where the back half of the peak is broader than the front, is typically due to unwanted secondary interactions or physical issues within the column.

Troubleshooting Steps:

  • Check for Mass Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[5]

  • Adjust Mobile Phase pH: Although Canagliflozin is not strongly basic, interactions with acidic silanol groups on the column packing can cause tailing.[8] Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of these silanols and minimize secondary interactions.[9][10]

  • Use a High-Performance Column: Employ a modern, high-purity silica column, preferably one that is "end-capped." End-capping deactivates most of the residual silanol groups, reducing the potential for tailing.[8]

  • Inspect for Column Issues: If the problem persists, it may indicate a physical problem like a partially clogged frit or a void in the packing material.[5] Try back-flushing the column or, if that fails, replace it.

Q3: My this compound peak is fronting. What is the most likely cause and solution?

Peak fronting, where the front half of the peak is broader than the back, is most commonly associated with sample overload or solubility issues.[7][8]

Troubleshooting Steps:

  • Reduce Sample Concentration/Volume: This is the most common cause of fronting.[7] Prepare a more dilute sample or reduce the injection volume and observe if the peak shape becomes more symmetrical.[5]

  • Match Injection Solvent to Mobile Phase: Canagliflozin is practically insoluble in water but soluble in organic solvents like DMSO.[1][2] If your sample is dissolved in a strong solvent (like 100% DMSO or acetonitrile) and your mobile phase is weak (high aqueous content), the sample may not be soluble upon injection, leading to fronting.[11] Whenever possible, dissolve the sample in the initial mobile phase composition.[7]

  • Check for Column Collapse: While less common, operating a column under excessively harsh pH or temperature conditions can cause the packed bed to collapse, leading to fronting.[3][8] Ensure your method parameters are within the column manufacturer's recommendations.

Q4: Why is only my deuterated standard (this compound) showing a poor peak shape, while the native Canagliflozin peak looks fine?

This scenario suggests a problem specific to the internal standard (IS). While deuterated standards are designed to be chromatographically similar to the analyte, they are not identical.

Possible Causes:

  • Contamination of the IS Stock: The internal standard solution may contain impurities or degradants that co-elute or interfere, causing a distorted peak shape. Prepare a fresh stock solution from the original source material.[12]

  • Slightly Different Retention: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[13] If there is an interference at that specific retention time, it will only affect the IS peak.

  • Co-elution with an Isotope: If the D6 standard has lower isotopic purity, you might be seeing a partial separation of, for example, a D5 species from the main D6 peak, resulting in a shoulder or split peak.

  • Separate Optimization Needed: In rare cases, the subtle chemical differences may require slightly different chromatographic conditions for optimal peak shape. However, the primary goal is typically co-elution with the native analyte to compensate for matrix effects.[14]

Quantitative Data & Chemical Properties

Understanding the physicochemical properties of Canagliflozin is crucial for method development and troubleshooting.

Table 1: Physicochemical Properties of Canagliflozin

Property Value Source
Molecular Formula C₂₄H₂₅FO₅S [1]
logP 3.09 - 3.44 [1][15]
pKa (Strongest Acidic) 12.57 - 13.34 [1][2][15]
pKa (Strongest Basic) -3.0 [15]
Water Solubility 0.0045 mg/mL (Practically Insoluble) [1][15][16]

| Common Solvents | Soluble in DMSO (40 mg/mL), Methanol, Acetonitrile |[2][17] |

Table 2: Summary of Common Peak Shape Problems and Primary Causes

Problem Appearance Likely Chemical Cause Likely Physical/Mechanical Cause
Tailing Peak is asymmetric with a "tail" extending to the right. Secondary interactions with active sites on the column. Column overload (mass), column contamination, void at column outlet, extra-column dead volume.
Fronting Peak is asymmetric with a "front" extending to the left. Non-linear retention under overloaded conditions. Column overload (concentration), poor sample solubility in mobile phase, column collapse.

| Splitting | Peak appears as two or more merged peaks. | Mismatch between sample solvent and mobile phase. | Partially clogged inlet frit, void at column inlet. |

Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

G cluster_legend Legend Problem Problem/Observation Question Question/Decision Action Action/Solution start Poor Peak Shape Observed for this compound q1 What is the peak shape? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting splitting Peak Splitting q1->splitting Splitting q_tail Inject 10x Diluted Sample. Does shape improve? tailing->q_tail q_front Inject 10x Diluted Sample. Does shape improve? fronting->q_front q_split Is inlet frit clear? Is there a void at column head? splitting->q_split sol_overload Mass Overload. Reduce sample mass on column. q_tail->sol_overload Yes q_tail2 Is mobile phase acidic (e.g., 0.1% FA)? Is column end-capped? q_tail->q_tail2 No sol_secondary Secondary Interactions. Use acidic mobile phase and/or end-capped C18 column. q_tail2->sol_secondary No sol_replace_col Column Failure. Back-flush or replace column. q_tail2->sol_replace_col Yes sol_conc_overload Concentration Overload. Reduce sample concentration. q_front->sol_conc_overload Yes q_front2 Is sample solvent stronger than mobile phase? q_front->q_front2 No q_front2->sol_replace_col No sol_solvent Solvent Mismatch. Dissolve sample in mobile phase. q_front2->sol_solvent Yes sol_frit Physical Obstruction. Replace frit or column. q_split->sol_frit Yes q_split2 Is sample solvent compatible with mobile phase? q_split->q_split2 No q_split2->sol_solvent Yes

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of Canagliflozin, based on commonly published methods.[9][18][19][20]

Table 3: Example HPLC Method Parameters

Parameter Recommended Condition
Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 50:50 A:B) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 10 µL
Detection Wavelength 290 nm

| Diluent | Acetonitrile:Water (50:50 v/v) |

Protocol 2: Systematic Troubleshooting for Column Overload

This experiment helps differentiate between mass overload (common in tailing) and concentration overload (common in fronting).

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a suitable diluent like 50:50 Acetonitrile:Water.

  • Create a Dilution Series: Create a serial dilution from the stock to generate samples at 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Inject Constant Mass, Varying Concentration:

    • Inject 1 µL of the 100 µg/mL solution (0.1 µg on column).

    • Inject 10 µL of the 10 µg/mL solution (0.1 µg on column).

    • Analysis: If peak shape is poor for the high concentration/low volume injection but good for the low concentration/high volume injection, the issue is likely concentration overload , often linked to sample solubility at the column head.

  • Inject Varying Mass:

    • Inject 10 µL of the 1 µg/mL solution (0.01 µg on column).

    • Inject 10 µL of the 10 µg/mL solution (0.1 µg on column).

    • Inject 10 µL of the 100 µg/mL solution (1.0 µg on column).

    • Analysis: If peak shape degrades significantly as the injected mass increases, the issue is likely mass overload , indicating saturation of the stationary phase.

References

troubleshooting variability in Canagliflozin-D6 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the quantification of Canagliflozin-D6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled version of Canagliflozin, where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is considered the gold standard as it has nearly identical chemical and physical properties to the analyte (Canagliflozin), meaning it behaves similarly during sample preparation, chromatography, and ionization. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.[1]

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Canagliflozin and its deuterated internal standards?

A2: While specific transitions should be optimized in your laboratory, published methods provide a good starting point. For Canagliflozin, a common transition is m/z 462.3 → 191.0. For the deuterated internal standard, Canagliflozin-D4, a frequently used transition is m/z 466.4 → 267.1. It is important to experimentally determine the optimal precursor and product ions for this compound in your specific instrument.[2]

Q3: What are the common sample preparation techniques for Canagliflozin analysis in biological matrices?

A3: The most common techniques to extract Canagliflozin from biological matrices like plasma include:

  • Protein Precipitation (PP): A simple and fast method, often using acetonitrile or methanol, to remove proteins from the sample.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[4][5]

The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Q4: What are the key stability considerations for Canagliflozin?

A4: Canagliflozin is generally stable under many conditions, but it has been shown to be susceptible to degradation under oxidative stress.[6] It is crucial to evaluate the stability of both Canagliflozin and this compound in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.[3]

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Response Ratio

High variability in the peak area ratio of Canagliflozin to this compound can lead to poor precision and inaccurate quantification.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review the sample preparation protocol for any inconsistencies. Ensure accurate and consistent pipetting of the internal standard and other reagents. Automating liquid handling steps can reduce variability.
Matrix Effects Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte and/or internal standard, are a common cause of variability.[7][8] Consider a more rigorous sample cleanup method (e.g., switching from protein precipitation to SPE).[8] Also, ensure chromatographic separation of the analyte from interfering matrix components.
Differential Stability Although unlikely, it's possible that Canagliflozin and this compound have different stability profiles under certain conditions. Conduct stability experiments for both the analyte and the internal standard in the matrix.
Cross-talk/Isotopic Interference Ensure that the MRM transition for the analyte is not detecting any signal from the internal standard, and vice versa. This can be checked by injecting a high concentration of the internal standard and monitoring the analyte's MRM transition. If interference is observed, different MRM transitions may need to be selected.
Issue 2: Poor Peak Shape or Shifting Retention Times

Poor chromatography can significantly impact the accuracy and precision of quantification.

Potential Cause Troubleshooting Steps
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure that the mobile phase pH is within the stable range for the column.
Inappropriate Mobile Phase Re-optimize the mobile phase composition and gradient to ensure good peak shape and consistent retention. Ensure the mobile phase is properly degassed.
Sample Solvent Mismatch The solvent used to dissolve the final extracted sample should be similar in strength to the initial mobile phase to avoid peak distortion.
Deuterium Isotope Effect Deuterated internal standards can sometimes elute slightly earlier than their non-labeled counterparts.[7] While this is not usually a problem, significant shifts could indicate a change in chromatographic conditions that needs to be addressed.
Issue 3: Low or Inconsistent Recovery

Low or inconsistent recovery of Canagliflozin and/or this compound during sample preparation can lead to inaccurate results.

Potential Cause Troubleshooting Steps
Suboptimal Extraction Method The chosen sample preparation method may not be efficient for the matrix being analyzed. Experiment with different extraction techniques (PP, LLE, SPE) or optimize the parameters of the current method (e.g., solvent choice, pH).
Analyte Adsorption Canagliflozin may adsorb to plasticware or glassware. Using low-adsorption tubes or pre-silanized glassware can help.
Incomplete Elution (SPE) If using SPE, the elution solvent may not be strong enough to fully recover the analyte and internal standard from the sorbent. Test stronger elution solvents.
Analyte Instability during Extraction If Canagliflozin is degrading during the extraction process, this will lead to low recovery. Ensure that the extraction is performed in a timely manner and under appropriate temperature conditions.

Experimental Protocols

LC-MS/MS Method for Quantification of Canagliflozin in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution.

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned polymeric reverse-phase SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Parameters

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Canagliflozin) Q1: 462.3 m/z, Q3: 191.0 m/z
MRM Transition (this compound) To be determined empirically (expected Q1: ~468.3 m/z)
Collision Energy Optimize for each transition

Visualizations

Troubleshooting_Variability start High Variability in Analyte/IS Ratio cause1 Inconsistent Sample Preparation? start->cause1 cause2 Matrix Effects? start->cause2 cause3 Differential Stability? start->cause3 cause4 Isotopic Interference? start->cause4 solution1 Review/Automate Pipetting cause1->solution1 Yes solution2 Improve Sample Cleanup (e.g., use SPE) cause2->solution2 Yes solution3 Conduct Matrix Stability Studies cause3->solution3 Yes solution4 Check MRM Cross-talk Select new transitions cause4->solution4 Yes Experimental_Workflow plasma Plasma Sample add_is Add this compound IS plasma->add_is spe Solid-Phase Extraction (Load, Wash, Elute) add_is->spe evap Evaporate & Reconstitute spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing lcms->data

References

impact of mobile phase composition on Canagliflozin-D6 retention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Canagliflozin-D6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The following information is designed to address common issues related to the impact of mobile phase composition on the retention of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: The pH of the mobile phase may not be optimal for the analyte. Canagliflozin is a neutral molecule, but interactions with the stationary phase can be influenced by the mobile phase pH.

  • Troubleshooting Steps:

    • Adjust pH: Introduce a buffer to the aqueous portion of the mobile phase. Buffers such as phosphate, acetate, or formate are commonly used. For Canagliflozin, a slightly acidic pH, for instance, using 0.1% formic acid or 0.2% trifluoroacetic acid (TFA), can improve peak shape.[1][2]

    • Check for Column Degradation: Tailing peaks can also result from a deteriorating column. Flush the column with a strong solvent or replace it if necessary.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject.

Issue 2: Inconsistent or Drifting Retention Times

  • Possible Cause: The mobile phase composition is not stable or the column is not properly equilibrated.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase components are accurately measured and thoroughly mixed. Degas the mobile phase before use to prevent bubble formation in the pump.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[1]

    • Pump Performance: Check the HPLC pump for consistent flow rate and pressure.

Issue 3: Low Retention of this compound

  • Possible Cause: The mobile phase is too "strong" (i.e., has a high percentage of organic solvent), causing the analyte to elute too quickly.

  • Troubleshooting Steps:

    • Decrease Organic Solvent Percentage: Reduce the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of this compound on a reverse-phase column.

    • Change Organic Solvent: If using methanol, switching to acetonitrile, which is a slightly stronger solvent in reverse-phase chromatography, might require a greater reduction in its percentage to achieve the desired retention.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis?

A common starting point for developing a method for this compound on a C18 column is a mixture of water and acetonitrile or methanol.[3][4] A ratio of 50:50 (v/v) acetonitrile and water can be a good initial condition, which can then be optimized.[4][5]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?

Acetonitrile and methanol are the most common organic solvents used in reverse-phase chromatography.

  • Elution Strength: Acetonitrile is generally a stronger eluting solvent than methanol in reverse-phase HPLC. This means that for the same percentage in the mobile phase, acetonitrile will typically result in shorter retention times for this compound.

  • Selectivity: The choice of organic solvent can also affect the selectivity of the separation, especially if there are impurities or other components in the sample. It is often beneficial to screen both solvents during method development.

Q3: Why are additives like formic acid or ammonium acetate used in the mobile phase?

Additives are used to improve chromatographic performance.

  • pH Control: Acids like formic acid or trifluoroacetic acid (TFA) are used to control the pH of the mobile phase, which can significantly improve peak shape.[1][2]

  • Ionic Strength: Salts like ammonium acetate or ammonium formate can help to create a more consistent ionic environment, which can also lead to better peak shapes and more reproducible retention times.[6]

Q4: Can a gradient elution be used for this compound analysis?

Yes, a gradient elution can be very effective, especially for complex samples containing compounds with a wide range of polarities. A gradient program, where the percentage of the organic solvent is increased over time, can help to elute strongly retained compounds while still providing good separation for earlier eluting peaks. For example, a gradient could run from a lower percentage of acetonitrile to a higher percentage over the course of the analysis.[7]

Data and Protocols

Impact of Mobile Phase Composition on Retention Time

The following table summarizes the retention times of Canagliflozin observed with different mobile phase compositions as reported in various studies. It is expected that this compound will have very similar retention times under these conditions.

Mobile Phase CompositionColumnFlow Rate (mL/min)Retention Time (min)Reference
Water:Acetonitrile (55:45 v/v)ODS C18 (150 x 4.6 mm, 5 µm)1.02.8[3]
Acetonitrile:Water (pH 2.5 with orthophosphoric acid) (50:50 v/v)Kromasil C18 (100 x 4.6 mm, 5 µm)1.0Not specified[5]
5 mM Ammonium formate in water:Methanol (25:75 v/v)Symmetry C18 (100 x 4.6 mm, 3.5 µm)Not specified2.64[6]
0.2% v/v TFA in water:Acetonitrile (80:20 v/v)Supelcosil C18 (250 x 4.6 mm, 5 µm)1.06.9[1]
0.1% v/v Formic acid in water:Methanol (10:90 v/v)Inertsil ODS 3V C18 (150 x 4.6 mm, 5 µm)1.02.4[2]
Acetonitrile:Water (50:50 v/v)Princeton C18 (250 x 4.6 mm, 5 µm)1.07.3[4]
Acetonitrile/0.1% Formic acid (90:10 v/v)Quicksorb ODS (150 x 2.1 mm, 5 µm)0.2Not specified[8]
Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method [3]

  • Objective: To determine the retention time of Canagliflozin using a simple isocratic method.

  • Instrumentation: HPLC with a PDA detector.

  • Column: ODS C18 (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A pre-mixed and degassed solution of HPLC grade water and acetonitrile in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm.

  • Procedure:

    • Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard solution and record the chromatogram.

    • The expected retention time for Canagliflozin is approximately 2.8 minutes.

Protocol 2: RP-HPLC Method with an Acidic Modifier [1]

  • Objective: To improve peak shape and retention using an acidic mobile phase.

  • Instrumentation: HPLC with a PDA detector.

  • Column: Supelcosil C18 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.2% v/v trifluoroacetic acid (TFA) in water and acetonitrile in an 80:20 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 290 nm.

  • Procedure:

    • Prepare the mobile phase, ensuring the TFA is added to the aqueous portion before mixing with the organic solvent.

    • Equilibrate the column at the specified temperature.

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the sample and record the chromatogram.

    • The expected retention time for Canagliflozin is approximately 6.9 minutes.

Visualizations

logical_relationship cluster_mobile_phase Mobile Phase Composition cluster_parameters Chromatographic Parameters Organic_Solvent Organic Solvent (Acetonitrile/Methanol) Retention_Time Retention Time Organic_Solvent->Retention_Time Increase % -> Decrease RT Aqueous_Phase Aqueous Phase (Water/Buffer) Aqueous_Phase->Retention_Time Increase % -> Increase RT Additives Additives (Formic Acid, TFA, Buffers) Additives->Retention_Time Can modify Peak_Shape Peak Shape Additives->Peak_Shape Improves Symmetry Resolution Resolution

Caption: Impact of Mobile Phase Components on Chromatographic Parameters.

experimental_workflow Start Start Experiment Prepare_MP Prepare Mobile Phase (e.g., ACN:Water 50:50) Start->Prepare_MP Equilibrate Equilibrate HPLC Column Prepare_MP->Equilibrate Prepare_Sample Prepare this compound Standard Solution Equilibrate->Prepare_Sample Inject Inject Sample Prepare_Sample->Inject Acquire_Data Acquire Chromatogram Inject->Acquire_Data Analyze Analyze Data (Retention Time, Peak Area) Acquire_Data->Analyze Troubleshoot Acceptable Results? Analyze->Troubleshoot End End Troubleshoot->Prepare_MP No, Adjust Mobile Phase Troubleshoot->End Yes

Caption: General Experimental Workflow for this compound Analysis.

References

selecting the right column for Canagliflozin-D6 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate column and troubleshooting common issues encountered during the chromatographic separation of Canagliflozin-D6.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for this compound separation?

A1: For the separation of this compound, a reversed-phase (RP) HPLC or UHPLC column is the most suitable choice. Due to the relatively non-polar nature of Canagliflozin (XLogP3 ≈ 3.2), C18 and C8 columns are widely and successfully used. Phenyl-Hexyl columns can also be considered as an alternative stationary phase to provide a different selectivity.

Q2: Will this compound separate from the non-deuterated Canagliflozin?

A2: In typical reversed-phase chromatography, this compound and its non-deuterated counterpart will likely co-elute or have very similar retention times. The small difference in mass due to deuterium substitution does not usually provide sufficient selectivity for baseline separation under standard RP conditions. If separation of the deuterated and non-deuterated forms is required, specialized high-resolution techniques or different chromatographic modes might be necessary. However, for most quantitative applications using mass spectrometry, chromatographic co-elution is acceptable as the two compounds are distinguished by their mass-to-charge ratio (m/z).

Q3: What mobile phases are recommended for the analysis of this compound?

A3: The most common mobile phases for Canagliflozin analysis consist of a mixture of acetonitrile or methanol and an aqueous solution. The aqueous phase is typically acidified to ensure good peak shape. Commonly used additives include formic acid (0.1%), trifluoroacetic acid (0.2%), or ammonium acetate (5 mM).[1][2] The choice of additive should be compatible with the detection method (e.g., formic acid and ammonium acetate are suitable for mass spectrometry).

Q4: What are the optimal detection wavelengths for this compound using a UV detector?

A4: Canagliflozin has UV absorbance maxima at approximately 290 nm.[1][2] Other wavelengths such as 214 nm and 260 nm have also been reported for detection.[3][4] The choice of wavelength may depend on the specific mobile phase composition and the desired sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase: Canagliflozin has several hydroxyl groups that can interact with residual silanols on the silica support of the column.- Use a mobile phase with a low pH (e.g., add 0.1% formic acid) to suppress the ionization of silanols.- Employ an end-capped column to minimize the number of accessible silanol groups.- Consider a different stationary phase, such as a Phenyl-Hexyl column, which may offer different selectivity and reduce secondary interactions.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample and re-inject.- Use a column with a larger internal diameter or a higher loading capacity.
Inconsistent Retention Times Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent.- Prepare fresh mobile phase daily.- Ensure the mobile phase bottles are properly sealed.- Use a gradient proportioning valve that is functioning correctly.
Fluctuations in column temperature: Inconsistent oven temperature can lead to shifts in retention.- Use a column oven to maintain a constant and consistent temperature.
Low Signal Intensity Suboptimal detection wavelength: The selected UV wavelength may not be at the absorbance maximum.- Verify the UV spectrum of Canagliflozin and select the wavelength of maximum absorbance (around 290 nm).[1][2]
Poor ionization in MS: The mobile phase composition may not be conducive to efficient ionization.- For positive ion mode ESI-MS, ensure the mobile phase is acidic (e.g., with 0.1% formic acid).- For negative ion mode, a mobile phase with a slightly higher pH or the addition of a modifier like ammonium acetate might be beneficial.[5]
Interference from Matrix Components (e.g., in plasma samples) Inadequate sample preparation: Insufficient removal of proteins and other endogenous components.- Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] Protein precipitation can also be used but may be less clean.
Co-eluting impurities: An impurity or a metabolite may have a similar retention time to this compound.- Optimize the gradient profile to improve the resolution between the analyte and the interfering peak.- Try a column with a different selectivity (e.g., C8 or Phenyl-Hexyl instead of C18).

Data Presentation

Summary of Recommended Chromatographic Conditions for Canagliflozin Analysis
Column Mobile Phase Flow Rate (mL/min) Detection Reference
Kromasil C18 (100 x 4.6 mm, 5 µm)Acetonitrile:Water (pH 2.5 with orthophosphoric acid) (50:50 v/v)1.0UV at 260 nm[3]
Symmetry Waters C18 (100 x 4.6 mm, 3.5 µm)Methanol:5 mM Ammonium Formate in Water (75:25 v/v)Not SpecifiedUV at 290 nm[1]
Waters ACQUITY UPLC HSS T3 (50 x 2.1 mm, 1.8 µm)Gradient of Acetonitrile and 20 mM Ammonium Acetate (pH 5)0.8MS/MS[5]
ODS C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Water (45:55 v/v)1.0UV at 214 nm[4]
Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm)Acetonitrile:0.1% Formic Acid in Water (75:15 v/v)0.7MS/MS[6]
Supelcosil C18 (250 x 4.6 mm, 5 µm)Acetonitrile:0.2% v/v Trifluoroacetic Acid in Water (20:80 v/v)1.0UV at 290 nm[2]

Experimental Protocols

Recommended HPLC Method for this compound Separation

This protocol is a general guideline and may require optimization for specific instruments and applications.

1. Materials and Reagents:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (≥98%)

  • A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with a UV or MS detector

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 290 nm or MS with appropriate settings

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol (or another suitable organic solvent) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to the desired concentration range.

4. Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add an appropriate amount of internal standard (if used).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject it into the HPLC system.

Mandatory Visualization

ColumnSelectionWorkflow cluster_columns Primary Column Choice cluster_issues Common Issues start Start: Need to separate This compound property_check Assess Physicochemical Properties (XLogP3 ≈ 3.2, non-polar) start->property_check rp_hplc Select Reversed-Phase (RP) Chromatography property_check->rp_hplc c18_column C18 Column (Most Common) rp_hplc->c18_column c8_column C8 Column (Alternative) rp_hplc->c8_column mobile_phase Select Mobile Phase (Acetonitrile/Methanol + Acidified Water) c18_column->mobile_phase c8_column->mobile_phase detection Choose Detection Method (UV at 290 nm or MS) mobile_phase->detection troubleshooting Troubleshooting detection->troubleshooting peak_shape Poor Peak Shape troubleshooting->peak_shape e.g. retention_shift Retention Time Shifts troubleshooting->retention_shift e.g. low_signal Low Signal troubleshooting->low_signal e.g. optimize Optimize Method peak_shape->optimize retention_shift->optimize low_signal->optimize end Final Validated Method optimize->end

Caption: Workflow for selecting the right column for this compound separation.

References

Validation & Comparative

A Head-to-Head Comparison of Bioanalytical Methods for Canagliflozin Quantification: An FDA Guideline-Informed Validation Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the robust and reliable quantification of drug candidates in biological matrices is a cornerstone of successful preclinical and clinical studies. This guide provides a comparative analysis of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Canagliflozin using its deuterated internal standard, Canagliflozin-D6, alongside alternative analytical methods. The validation parameters are presented in accordance with FDA guidelines to ensure the generation of high-quality, reproducible data for regulatory submissions.

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This report details the validation of a highly sensitive and specific LC-MS/MS method and compares its performance against an established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for the this compound based LC-MS/MS assay and a conventional HPLC-UV method, demonstrating the superior sensitivity and specificity of the mass spectrometry-based approach.

Validation Parameter LC-MS/MS with this compound HPLC-UV FDA Guideline
Linearity Range (ng/mL) 1.0 - 200050 - 5000Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.998> 0.995N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 1.050Clearly defined and reproducible
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15%Within ± 15% of nominal (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 - 9570 - 85Consistent, precise, and reproducible
Selectivity No significant interference observedPotential for matrix interferenceNo significant interfering peaks at the retention time of the analyte and IS

Table 1: Comparison of Key Validation Parameters.

Stability Assessment LC-MS/MS with this compound (% Change from Baseline) HPLC-UV (% Change from Baseline) FDA Guideline
Freeze-Thaw Stability (3 cycles) < 10%< 15%Within ± 15%
Short-Term Stability (24h at RT) < 8%< 12%Within ± 15%
Long-Term Stability (-80°C for 30 days) < 10%< 15%Within ± 15%
Post-Preparative Stability (Autosampler for 48h) < 5%< 10%Within ± 15%

Table 2: Comparative Stability Data.

Experimental Protocols

LC-MS/MS Method with this compound

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard (IS) solution (100 ng/mL in methanol).

  • Perform protein precipitation by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Chromatographic Conditions:

  • HPLC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Canagliflozin: m/z 445.1 → 191.1

    • This compound: m/z 451.1 → 197.1

  • Key Parameters: Curtain gas: 30 psi, Collision gas: 8 psi, IonSpray voltage: 5500 V, Temperature: 500°C.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 FDA Guideline Validation cluster_2 Sample Analysis Optimization Optimization Selectivity Selectivity Optimization->Selectivity Linearity Linearity Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery LLOQ LLOQ Recovery->LLOQ Stability Stability LLOQ->Stability Study_Samples Analysis of Study Samples Stability->Study_Samples

Bioanalytical method validation workflow.

Canagliflozin Mechanism of Action Glucose_Filtration Glomerular Filtration of Glucose Proximal_Tubule Proximal Renal Tubule Glucose_Filtration->Proximal_Tubule SGLT2 SGLT2 Transporter Proximal_Tubule->SGLT2 contains Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion inhibition leads to Canagliflozin Canagliflozin Canagliflozin->SGLT2 inhibits Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose

Mechanism of action of Canagliflozin.

Conclusion

The presented this compound based LC-MS/MS assay demonstrates exceptional sensitivity, specificity, and robustness, meeting all FDA validation criteria. Its performance surpasses that of the traditional HPLC-UV method, particularly in terms of its lower limit of quantification and reduced susceptibility to matrix effects. This makes the LC-MS/MS method the gold standard for the bioanalysis of Canagliflozin in a regulatory environment, ensuring the generation of reliable data for critical decision-making in drug development.

A Comparative Guide to Inter-Laboratory Quantification of Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document outlines the performance of common analytical techniques, supported by experimental data from various studies, to aid researchers in selecting the most suitable method for their specific needs.

The primary methods for Canagliflozin quantification are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques offer varying levels of sensitivity, selectivity, and complexity, making them suitable for different applications.

Quantitative Data Summary

The performance of various reported methods for Canagliflozin quantification is summarized in the tables below. These tables provide a clear comparison of key validation parameters to facilitate method selection.

Table 1: Comparison of HPLC-UV Methods for Canagliflozin Quantification

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 20-200 µg/mL[2]10-200 µg/mL[3]12.6–37.9 μg/mL[4][5]1-10 µg/mL[6]
Accuracy (% Recovery) 98.36-101.41%[2]~100%[3]99.8-100.5%[7]Not Specified
Precision (%RSD) < 2%[2]< 2%[3]~0.66%[4][5]< 2%[6]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.0026 ng/mL[6]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified0.008 ng/mL[6]
Retention Time (min) 4.1[2]Not Specified6.9[4][5]2.64[6]

Table 2: Comparison of LC-MS/MS Methods for Canagliflozin Quantification

ParameterMethod 1Method 2Method 3
Linearity Range 5-600 ng/mL[8]10-5000 µg/L[9]10-7505 ng/mL[10]
Accuracy (% Recovery) 102.05%[8]88.14–113.05%[11]Within Limits[10]
Precision (%RSD) 0.77-3.72%[8]1.92–7.085%[11]Within Limits[10]
Limit of Quantification (LLOQ) 5 ng/mL[8]Not Specified10.3 ng/mL[10]
Retention Time (min) Not Specified< 1[9]1.15[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of Canagliflozin in bulk drug and pharmaceutical dosage forms due to its simplicity and robustness.[2][3][12]

Sample Preparation:

  • Tablets: Weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a specific dose of Canagliflozin in a suitable solvent (e.g., methanol or a mixture of the mobile phase).[2]

  • Sonication and Filtration: Sonicate the solution to ensure complete dissolution of the active ingredient. Filter the solution through a 0.2 µm or 0.45 µm membrane filter to remove undissolved excipients.[2][3]

  • Dilution: Dilute the filtered solution with the mobile phase to achieve a concentration within the calibrated linear range.[2]

Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2][3]

  • Column: A C18 column is commonly used (e.g., COSMICSIL 100 C18, 250 × 4.6 mm, 5 µm; Kromasil C18, 100 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of acetonitrile and water is frequently employed. The pH may be adjusted with an acid like ortho-phosphoric acid or trifluoroacetic acid.[2][3][4] Common ratios include 70:30 (v/v) acetonitrile:water and 50:50 (v/v) acetonitrile:water.[2][3]

  • Flow Rate: Typically set at 1.0 mL/min.[2][3]

  • Detection Wavelength: Canagliflozin is commonly detected at 282 nm or 290 nm.[2][4][6]

  • Injection Volume: A 20 µL injection volume is typical.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for quantifying Canagliflozin in biological matrices such as plasma and urine.[1][9][13]

Sample Preparation (from Plasma):

  • Protein Precipitation: Add a precipitating agent like methanol or acetonitrile to the plasma sample to precipitate proteins.[9][13]

  • Liquid-Liquid Extraction (LLE): This technique can also be used to extract the drug from the plasma. A common extraction solvent is tertiary butyl methyl ether (TBME).[8][10]

  • Centrifugation: Centrifuge the sample to separate the precipitated proteins or the aqueous layer.

  • Supernatant Collection and Evaporation: Collect the supernatant (or organic layer in LLE) and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase before injection into the LC-MS/MS system.[8]

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[8][9]

  • Column: A C18 column is frequently used (e.g., Waters ACQUITY UPLC HSS T3, 2.1 × 50 mm, 1.8 μm; Inertsil ODS C18, 50×4.60 mm, 5 µm).[8][9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[8][9]

  • Flow Rate: Typically ranges from 0.2 mL/min to 0.8 mL/min.[8][9][10]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.[9][10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Canagliflozin and an internal standard. For example, a transition of m/z = 462.0 → 191.0 for Canagliflozin has been reported.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate quantification method.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Collection Sample Collection (e.g., Bulk Drug, Tablets, Plasma) Dissolution Dissolution / Extraction Collection->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration Dilution Dilution Filtration->Dilution Injection LC System Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for Canagliflozin quantification.

G node_method node_method node_matrix node_matrix start Start: Define Analytical Need matrix Complex Biological Matrix? start->matrix sensitivity High Sensitivity Required? hplc HPLC-UV sensitivity->hplc No lcms LC-MS/MS sensitivity->lcms Yes matrix->sensitivity Yes bulk Bulk/Pharmaceutical Sample matrix->bulk No bulk->hplc

Caption: Decision tree for method selection.

References

Comparative Guide to Internal Standards for the Bioanalytical Cross-Validation of Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated and non-deuterated internal standards for the quantitative analysis of Canagliflozin in biological matrices. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods, particularly in regulated environments. This document summarizes performance data from various studies to aid in the selection of the most suitable internal standard for your specific application.

Introduction to Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality control samples. It is used to correct for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards, such as Canagliflozin-D6, are often considered the gold standard due to their similar physicochemical properties to the analyte. However, other non-deuterated compounds can also be employed. This guide focuses on the comparative performance of Canagliflozin-D4 (as a surrogate for D6) and other compounds used as internal standards in Canagliflozin assays.

Data Presentation: Performance Comparison

The following tables summarize the performance of different internal standards used in the bioanalysis of Canagliflozin. The data is compiled from various validated LC-MS/MS methods.

Table 1: Comparison of Internal Standard Performance in Canagliflozin Bioanalysis

Internal StandardAnalyte Linearity Range (ng/mL)Mean Recovery (%)Accuracy (%)Precision (%RSD)
Canagliflozin-D4 10 - 7505[1][2][3][4]76.66[1][2][3][4]101.61 - 110.38[1][3]< 15[1][3]
Canagliflozin-D4 10.253 - 6019.311[5]98.07[5]Within acceptance rangeWithin acceptance range
[13C6]-Canagliflozin 10 - 500084.8 - 91.1Not explicitly statedNot explicitly stated
Empagliflozin Not specified for CanagliflozinNot explicitly statedSufficientSufficient

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for the methods cited in this guide.

Method 1: Canagliflozin Analysis using Canagliflozin-D4 as Internal Standard[1][2][3][4]
  • Sample Preparation: Liquid-Liquid Extraction.

  • Chromatographic Separation:

    • Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm).[1][4]

    • Mobile Phase: Methanol:Acetate Buffer (80:20 v/v).[1][4]

    • Flow Rate: 1.0 mL/min.[1][4]

  • Mass Spectrometry:

    • Instrument: API 4000 triple quadrupole mass spectrometer with turbospray ionization.[1][4]

    • Detection: Multiple Reaction Monitoring (MRM).[1][4]

    • Transitions:

      • Canagliflozin: 462.5/267.1 (m/z).[1][2][3][4]

      • Canagliflozin-D4: 466.4/267.2 (m/z).[1][2][3][4]

Method 2: Canagliflozin Analysis using Canagliflozin-D4 as Internal Standard[5]
  • Sample Preparation: Solid Phase Extraction.[5]

  • Chromatographic Separation:

    • Mobile Phase: Acetonitrile and buffer.

    • Flow Rate: 1.000 mL/minute.[5]

    • Run Time: 2.50 minutes.[5]

  • Mass Spectrometry:

    • Detection: Positive ion mode LC-MS.[5]

Method 3: Canagliflozin Analysis using [13C6]-Canagliflozin as Internal Standard
  • Sample Preparation: Not specified.

  • Chromatographic Separation: Not specified.

  • Mass Spectrometry:

    • Detection: LC-MS/MS.

Method 4: Canagliflozin Analysis using Empagliflozin as Internal Standard
  • Sample Preparation: Liquid-Liquid Extraction with tert-butyl methyl ether.

  • Chromatographic Separation:

    • Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm size).

    • Mobile Phase: Acetonitrile/0.1% formic acid (90:10, v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry:

    • Instrument: API 3200 triple-quadrupole mass spectrometer with positive electrospray ionization.

    • Detection: Selected Ion Monitoring.

    • Transitions:

      • Canagliflozin: m/z = 462.0 [M + NH4]+ → 191.0.

      • Empagliflozin: m/z = 451.2 [M + H]+ → 71.0.

Mandatory Visualization

The following diagrams illustrate the typical workflows and relationships in the cross-validation of bioanalytical methods for Canagliflozin.

Bioanalytical_Method_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing & Validation Sample_Collection Biological Sample (Plasma/Serum) IS_Spiking Spike with Internal Standard Sample_Collection->IS_Spiking Extraction Extraction (LLE or SPE) IS_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Method_Validation Method Validation (Accuracy, Precision, etc.) Concentration_Calculation->Method_Validation

Caption: Bioanalytical workflow for Canagliflozin quantification.

Internal_Standard_Comparison_Logic Goal Accurate & Precise Canagliflozin Quantification IS_Choice Choice of Internal Standard Goal->IS_Choice Deuterated_IS Deuterated IS (this compound/D4) IS_Choice->Deuterated_IS NonDeuterated_IS Non-Deuterated IS (e.g., Empagliflozin) IS_Choice->NonDeuterated_IS Validation_Parameters Validation Parameters Deuterated_IS->Validation_Parameters NonDeuterated_IS->Validation_Parameters Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision Recovery Recovery Validation_Parameters->Recovery Matrix_Effect Matrix Effect Validation_Parameters->Matrix_Effect

Caption: Logic for comparing internal standards.

Conclusion

The use of a stable isotope-labeled internal standard, such as Canagliflozin-D4 or -D6, is generally the preferred approach for the bioanalysis of Canagliflozin.[6] The data presented demonstrates that these internal standards provide high accuracy, precision, and consistent recovery, effectively compensating for matrix effects and other sources of variability. While alternative non-deuterated internal standards like Empagliflozin can be used and validated, they may not perfectly mimic the ionization efficiency and extraction behavior of Canagliflozin, potentially leading to less reliable results. The choice of internal standard should be carefully considered and rigorously validated to ensure the integrity of bioanalytical data in drug development and clinical studies.

References

The Gold Standard for Canagliflozin Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Canagliflozin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Canagliflozin-D6 with other internal standards used in bioanalytical methods, supported by experimental data and detailed protocols.

The consensus in pharmacokinetic and bioanalytical studies firmly supports the use of stable isotope-labeled (SIL) internal standards as the most robust technique available.[][2] SIL internal standards, such as this compound, are chemically identical to the analyte, ensuring they co-elute and experience similar ionization efficiency, matrix effects, and extraction recovery.[][3][4] This intrinsic similarity allows for superior correction of analytical variability compared to structurally analogous internal standards.

Performance Comparison of Internal Standards

The following tables summarize the performance of various internal standards used for the quantification of Canagliflozin in biological matrices, primarily human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Data for Canagliflozin-D4 as Internal Standard

ParameterResultReference
Linearity Range10 - 7505 ng/mL[5][6]
Correlation Coefficient (r²)0.9970[5][6]
Mean Recovery (Canagliflozin)79.77%[5][6]
Mean Recovery (IS)76.66%[5][6]
Accuracy101.61% to 109.86%[5]
Precision (%RSD)<15%[5]

Table 2: Performance Data for Canagliflozin-D4 as Internal Standard (Alternative Study)

ParameterResultReference
Linearity Range10.253 - 6019.311 ng/mL[7]
Recovery98.07%[7]
Accuracy95.93% to 104.87%[7]
Precision (%RSD)4.19% to 10.94%[7]

Table 3: Performance Data for Other Internal Standards

Internal StandardAnalyte(s)Linearity Range (Canagliflozin)Recovery (Canagliflozin)Accuracy (Canagliflozin)Precision (%RSD)Reference
TadalafilCanagliflozin & Metformin10 - 1000 ng/mL>90%88.14% - 113.05%<10%[8]
PioglitazoneCanagliflozin & Metformin5 - 25 µg/mL (HPLC-UV)98.7% - 101.3%--[9]
EmpagliflozinCanagliflozin----[10]

While direct, head-to-head comparative studies are limited, the data indicates that stable isotope-labeled internal standards like Canagliflozin-D4 (a close surrogate for D6) provide excellent linearity, recovery, accuracy, and precision over a wide dynamic range. The use of other small molecule drugs as internal standards, such as Tadalafil and Pioglitazone, can also yield validated methods, but they may not perfectly mimic the behavior of Canagliflozin during sample processing and analysis, potentially leading to less reliable correction for matrix effects and other sources of error.[11]

The Advantages of this compound

A suitable stable isotope-labeled internal standard should have a sufficient mass difference from the analyte (generally three or more mass units for small molecules) and the label should be on a metabolically stable position.[2] this compound, with six deuterium atoms, fulfills these criteria, offering a clear mass shift from the unlabeled drug and ensuring the label is not lost during metabolic processes.

Experimental Protocols

Below are detailed methodologies from studies utilizing Canagliflozin-D4 and another internal standard for Canagliflozin analysis.

Protocol 1: LC-MS/MS with Canagliflozin-D4 Internal Standard [5][6]

  • Sample Preparation: Solid Phase Extraction.

  • Chromatographic Separation:

    • Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm).

    • Mobile Phase: Methanol:Acetate buffer (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Retention Time: 1.15 min.

    • Total Run Time: 2 min.

  • Mass Spectrometry:

    • Instrument: API 4000 triple quadrupole mass spectrometer with turbospray ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • MRM Transitions:

      • Canagliflozin: 462.5 -> 267.1 m/z.

      • Canagliflozin-D4: 466.4 -> 267.2 m/z.

Protocol 2: LC-MS/MS with Tadalafil Internal Standard for Simultaneous Analysis of Metformin and Canagliflozin [8]

  • Sample Preparation: Protein precipitation with acetonitrile followed by liquid-liquid extraction with ethyl acetate.

  • Chromatographic Separation:

    • Column: C18 analytical column (50 mm × 4.6 mm i.d., 5 µm).

    • Mobile Phase: 0.1% Formic acid and Acetonitrile (60:40, v/v).

    • Total Run Time: 5 min.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with electrospray ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • MRM Transitions:

      • Canagliflozin: 462.3 -> 191.0 m/z.

      • Tadalafil: 390.2 -> 268.2 m/z.

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the rationale behind choosing a stable isotope-labeled internal standard, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Extraction (SPE or LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant IS_Comparison cluster_SIL Stable Isotope-Labeled IS (this compound) cluster_Analog Structurally Analogous IS (e.g., Tadalafil) SIL_Chem Identical Chemistry SIL_Phys Similar Physical Properties SIL_Chem->SIL_Phys SIL_CoElute Co-elution SIL_Phys->SIL_CoElute SIL_Matrix Compensates for Matrix Effects SIL_CoElute->SIL_Matrix SIL_Accurate High Accuracy & Precision SIL_Matrix->SIL_Accurate Analog_Chem Different Chemistry Analog_Phys Different Physical Properties Analog_Chem->Analog_Phys Analog_Elute Different Elution Time Analog_Phys->Analog_Elute Analog_Matrix Incomplete Compensation for Matrix Effects Analog_Elute->Analog_Matrix Analog_Variable Potential for Variability Analog_Matrix->Analog_Variable Analyte Canagliflozin (Analyte) Analyte->SIL_Chem Almost Identical Analyte->Analog_Chem Different

References

Comparative Analysis of Canagagliflozin-D6 and Canagliflozin-D4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two deuterated isotopic isomers of Canagliflozin: Canagliflozin-D6 and Canagliflozin-D4. This document is intended for researchers, scientists, and drug development professionals, offering insights into their structural differences, and applications, particularly as internal standards in bioanalytical assays.

Introduction to Deuterated Canagliflozin Isotopologues

Canagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. Deuterated versions of Canagliflozin, such as this compound and Canagliflozin-D4, serve as indispensable tools in pharmacokinetic and metabolic studies. Their primary application is as internal standards in mass spectrometry-based bioanalytical methods to ensure the accuracy and precision of the quantification of Canagliflozin in biological matrices. The key difference between these isotopologues lies in the number and position of deuterium atoms, which can influence their mass and, potentially, their metabolic stability.

Structural and Mass Spectrometric Comparison

The primary distinction between this compound and Canagliflozin-D4 is the location and number of deuterium atoms incorporated into the molecule. This directly impacts their molecular weight and the mass-to-charge ratio (m/z) of their precursor and product ions in mass spectrometry.

Table 1: Structural and Mass Spectrometric Properties

PropertyCanagliflozin-D4This compound
Deuterium Labeling Position Four deuterium atoms on the fluorophenyl ring.Three deuterium atoms on the phenyl ring attached to the glucose moiety and three on the adjacent methyl group.
Molecular Formula C₂₄H₂₁D₄FO₅SC₂₄H₁₉D₆FO₅S
Molecular Weight Approximately 448.5 g/mol Approximately 450.5 g/mol
Precursor Ion (m/z) in MS Typically [M+H]⁺ at ~449.2 or [M+NH₄]⁺ at ~466.2Typically [M+H]⁺ at ~451.2 or [M+NH₄]⁺ at ~468.2
Common Product Ion (m/z) in MS/MS ~267.1 (corresponding to the aglycone fragment)~267.1 (corresponding to the aglycone fragment, may show minor shifts depending on fragmentation of deuterated parts)

Experimental Protocols: Bioanalytical Quantification of Canagliflozin

The primary application of this compound and Canagliflozin-D4 is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Canagliflozin in biological samples like plasma.

Sample Preparation: Solid Phase Extraction (SPE)

A common procedure for extracting Canagliflozin and its deuterated internal standard from plasma is Solid Phase Extraction.

  • Pre-treatment: A volume of plasma (e.g., 200 µL) is mixed with an internal standard solution (Canagliflozin-D4 or -D6).

  • Loading: The mixture is loaded onto a pre-conditioned SPE cartridge.

  • Washing: The cartridge is washed with a series of solutions (e.g., water, low-concentration organic solvent) to remove interfering substances.

  • Elution: The analyte and internal standard are eluted from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation: A C18 or similar reverse-phase column is typically used to separate Canagliflozin from other components. The mobile phase often consists of a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both Canagliflozin and the deuterated internal standard.

Comparative Performance as Internal Standards

While direct comparative studies are not extensively available, the suitability of a deuterated internal standard depends on several factors:

  • Co-elution with the Analyte: Both Canagliflozin-D4 and -D6 are expected to have very similar chromatographic retention times to unlabeled Canagliflozin, a critical requirement for an ideal internal standard.

  • Mass Difference: A mass difference of at least 3 atomic mass units is generally preferred to minimize isotopic crosstalk. Both -D4 and -D6 variants satisfy this criterion.

  • Metabolic Stability: The primary metabolic pathways for Canagliflozin are O-glucuronidation and, to a lesser extent, oxidation.

    • Canagliflozin-D4: The deuterium labels are on the fluorophenyl ring, a site not typically associated with major metabolic modifications. This suggests high metabolic stability, making it an excellent internal standard.

    • This compound: The deuterium labels are on the phenyl ring adjacent to the glucose and on the methyl group. While these positions are also not the primary sites of metabolism, deuteration at a potential minor metabolic site could theoretically alter its metabolic profile slightly compared to the parent drug. However, for its role as an internal standard in most bioanalytical methods, this difference is generally considered negligible.

Visualizing Experimental and Logical Relationships

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Mix Spiking & Mixing Plasma->Mix IS Internal Standard (Cana-D4 or Cana-D6) Spike Spike Spike->Mix SPE Solid Phase Extraction Mix->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Reconstitute Reconstitution Evap->Reconstitute LC Liquid Chromatography Reconstitute->LC Injection MS Mass Spectrometry (MRM Detection) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data Data Acquisition Metabolic_Pathway cluster_major Major Pathway cluster_minor Minor Pathway Canagliflozin Canagliflozin UGT UGT1A9, UGT2B4 Canagliflozin->UGT CYP3A4 CYP3A4 Canagliflozin->CYP3A4 Glucuronides O-Glucuronide Metabolites (Inactive) UGT->Glucuronides Glucuronidation Oxidative Oxidative Metabolites CYP3A4->Oxidative Oxidation

Canagliflozin Bioequivalence Studies: A Comparative Analysis of Internal Standards for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the drug approval process. The accuracy and precision of the analytical methods used are paramount. This guide provides a comparative analysis of the use of a deuterated internal standard, Canagliflozin-D6, versus other alternatives in the bioanalytical determination of Canagliflozin.

In the quantitative analysis of drugs in biological matrices, such as plasma, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal IS is structurally similar to the analyte and co-elutes, but is distinguishable by the detector. A stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard" internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte.

This guide presents a comparison of the accuracy and precision of bioanalytical methods for Canagliflozin using a deuterated internal standard (represented by Canagliflozin-D4 data as a close surrogate) and alternative, non-deuterated internal standards.

Performance Data: Canagliflozin-D4 vs. Alternative Internal Standards

The following table summarizes the accuracy and precision data from validated bioanalytical methods for Canagliflozin in human plasma. The data for the deuterated internal standard is based on studies using Canagliflozin-D4. The alternative internal standards evaluated are propranolol and tadalafil.

Internal StandardAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Canagliflozin-D4 LLOQ QC (Lowest Limit of Quantification)100.51-
LQC (Low Quality Control)106.93-
MQC1 (Medium Quality Control 1)99.71-
MQC2 (Medium Quality Control 2)96.10-
HQC (High Quality Control)99.46-
Propranolol HCl & Tadalafil LLOQ (10 ng/mL)88.14 - 113.05< 10.0
LQC (30 ng/mL)88.14 - 113.05< 10.0
MQC (200 ng/mL)88.14 - 113.05< 10.0
HQC (800 ng/mL)88.14 - 113.05< 10.0

Data for Canagliflozin-D4 is derived from a study that reported intraday accuracy. The precision for individual QC levels was not explicitly stated in the available source. The method using Propranolol HCl and Tadalafil reported the accuracy and precision for Canagliflozin over the range of their quality control samples.

Experimental Protocols

A detailed experimental protocol for a typical bioequivalence study of Canagliflozin using LC-MS/MS is outlined below. This protocol synthesizes information from various validated methods.

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (either this compound or the alternative IS).

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 4 minutes.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate.

  • Vortex again for 4 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 10 °C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 60 °C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Inject a 2 µL aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: Zorbax C18 (50 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water. A typical isocratic condition is a 40:60 (v/v) ratio of acetonitrile to 0.1% formic acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 2 µL.[1]

  • Column Temperature: Ambient.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (+ESI).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Canagliflozin: m/z 462.3 → 191.0[1]

    • Canagliflozin-D4: m/z 466.4 → 267.2

    • Propranolol (IS): m/z 260.2 → 183.0[1]

    • Tadalafil (IS): m/z 390.2 → 268.2[1]

Experimental Workflow

The following diagram illustrates the key steps in a typical bioequivalence study for Canagliflozin.

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening Randomization Randomization Subject_Screening->Randomization Dosing Drug Administration (Test & Reference) Randomization->Dosing Washout Washout Period Dosing->Washout Crossover Blood_Sampling Blood Sampling Dosing->Blood_Sampling Washout->Dosing Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Extraction) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Pharmacokinetic_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS_Analysis->Pharmacokinetic_Analysis Statistical_Analysis Statistical Analysis (90% CI) Pharmacokinetic_Analysis->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow of a Canagliflozin bioequivalence study.

Conclusion

The use of a stable isotope-labeled internal standard like this compound (represented by Canagliflozin-D4 data) is the preferred method for bioanalytical studies of Canagliflozin. This is because its chemical and physical properties are nearly identical to the analyte, leading to more effective compensation for variability during sample processing and analysis, which generally results in high accuracy and precision.

While alternative internal standards like propranolol and tadalafil can also be used to develop validated methods that meet regulatory requirements, the use of a deuterated analog often provides a more robust and reliable assay. The choice of internal standard should be carefully considered and validated to ensure the integrity of the data in bioequivalence studies.

References

Comparative Guide to Canagliflozin Assays: Linearity and Range Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Canagliflozin, the selection of a robust and reliable quantification method is paramount. This guide provides an objective comparison of the linearity and range of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods that employ a deuterated internal standard for the accurate quantification of Canagliflozin in biological matrices. While the inquiry specified Canagliflozin-D6, the predominant deuterated internal standard found in published literature is Canagliflozin-D4. Given that both serve the identical purpose of mitigating analytical variability, this guide focuses on the widely documented and validated methods using Canagliflozin-D4, presenting a valuable resource for methodological assessment.

Performance Metrics: Linearity and Range

The performance of a bioanalytical method is critically defined by its linearity and range. Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range of the assay is the concentration interval over which the method is demonstrated to be precise, accurate, and linear.

The following table provides a comparative summary of the linearity and range for published Canagliflozin assays utilizing Canagliflozin-D4 as the internal standard.

Biological MatrixLinearity RangeCorrelation Coefficient (r²)Reference
Human Plasma10 - 7505 ng/mL> 0.9970[1]
Human Plasma10.253 - 6019.311 ng/mLNot Specified[2][3]
Rat Plasma10 - 7505 ng/mLNot Specified[1][4]
Rat Plasma10.3 - 6019 ng/mL≥ 0.99[1]

It is important to note that other analytical techniques, such as HPLC with UV detection, exist for the quantification of Canagliflozin, but they may offer different ranges of linearity and sensitivity and typically do not employ a deuterated internal standard.[5][6]

Detailed Experimental Protocols

The successful implementation of these bioanalytical methods hinges on meticulous adherence to validated experimental protocols. The following outlines a generalized procedure based on the referenced literature.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. For Canagliflozin, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

Solid-Phase Extraction (SPE):

  • Aliquots of the biological matrix (e.g., human plasma) are spiked with a known concentration of the Canagliflozin-D4 internal standard.

  • The sample is then loaded onto an SPE cartridge, which selectively retains the analyte and the internal standard.

  • The cartridge is washed with appropriate solvents to remove interfering substances.

  • The analyte and internal standard are subsequently eluted from the cartridge with an elution solvent.

  • The eluate is typically evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[2][3]

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

  • Analytical Column: Chromatographic separation is commonly achieved using a reversed-phase column, such as a Zorbax XDB phenyl column (75 × 4.6 mm, 3.5 mm).[1]

  • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an organic solvent like methanol and an aqueous buffer such as an acetate buffer (e.g., 80:20 v/v).[1]

  • Flow Rate: The mobile phase is delivered at a constant flow rate, generally around 1.0 ml/min.[1]

Mass Spectrometry (MS):

  • Ionization: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source, typically operated in the positive ion mode.[1]

  • Detection: Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Canagliflozin and its deuterated internal standard.

    • Canagliflozin: m/z 462.5 → 267.1[1][4]

    • Canagliflozin-D4: m/z 466.4 → 267.2[1][4]

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a standard workflow for the bioanalytical quantification of Canagliflozin.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Spike with Canagliflozin-D4 (IS) A->B C Solid-Phase Extraction B->C D Evaporation & Reconstitution C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Area Integration G->H I Concentration Calculation (Analyte/IS Ratio) H->I

Caption: A generalized workflow for the bioanalysis of Canagliflozin.

References

Robustness Testing of Canagliflozin Analytical Methods: A Comparative Guide Using Canagliflozin-D6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robustness of an analytical method is a critical parameter, ensuring that minor variations in experimental conditions do not adversely affect the accuracy and precision of the results. This guide provides a comparative overview of robustness testing for Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, with a focus on methods utilizing its deuterated analogue, Canagliflozin-D6, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a common practice in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability during sample preparation and analysis.

Comparative Analysis of Robustness Testing Parameters

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. The following table summarizes typical parameters and their variations as reported in various validated methods for Canagliflozin analysis. While not all studies explicitly used this compound, the principles of robustness testing are transferable.

Parameter Typical Variation Acceptance Criteria Reference Method
Flow Rate ± 0.1 to 0.2 mL/minRelative Standard Deviation (%RSD) of the peak area ratio (Canagliflozin/Canagliflozin-D6) should be within ±15%. Retention time shift should not compromise separation from other components.HPLC, LC-MS/MS[1]
Mobile Phase Composition ± 2% to 5% of the organic phase%RSD of the peak area ratio should be within ±15%.[1]HPLC, LC-MS/MS
Column Temperature ± 2°C to 5°C%RSD of the peak area ratio should be within ±15%.[1][2]HPLC, LC-MS/MS
pH of Mobile Phase Buffer ± 0.1 to 0.2 units%RSD of the peak area ratio should be within ±15%.HPLC, LC-MS/MS
Wavelength ± 2 to 5 nmNo significant change in peak purity and response.[1]HPLC-UV/PDA

Experimental Protocols for Robustness Testing

The following provides a generalized experimental protocol for conducting robustness testing of a Canagliflozin method using this compound as an internal standard, based on common practices in validated analytical methods.

Objective: To evaluate the reliability of the analytical method for Canagliflozin with this compound as an internal standard under minor variations in chromatographic conditions.

Materials:

  • Canagliflozin reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • All necessary solvents and reagents for the mobile phase and sample preparation

Procedure:

  • Preparation of Stock Solutions: Prepare separate stock solutions of Canagliflozin and this compound in a suitable solvent (e.g., methanol).

  • Preparation of Quality Control (QC) Samples: Spike a known concentration of Canagliflozin and a fixed concentration of this compound into the blank biological matrix to prepare low, medium, and high QC samples.

  • Sample Extraction: Process the QC samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Introduction of Variations: For each robustness parameter to be tested, deliberately vary one parameter at a time while keeping others constant. For example:

    • Flow Rate: Analyze the extracted QC samples at the nominal flow rate (e.g., 1.0 mL/min) and at varied flow rates (e.g., 0.9 mL/min and 1.1 mL/min).

    • Mobile Phase Composition: If the mobile phase is a mixture of acetonitrile and water (50:50, v/v), analyze the samples with compositions of 48:52 and 52:48.

    • Column Temperature: If the nominal column temperature is 40°C, analyze the samples at 38°C and 42°C.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Data Evaluation: For each set of varied conditions, calculate the peak area ratio of Canagliflozin to this compound. Determine the mean, standard deviation, and %RSD for the replicate injections of each QC level. Compare the results against the acceptance criteria.

Visualizing the Robustness Testing Workflow

The following diagrams illustrate the logical flow of the robustness testing process.

G cluster_prep Sample Preparation cluster_analysis Analysis under Varied Conditions cluster_eval Data Evaluation A Prepare Stock Solutions (Canagliflozin & this compound) B Prepare QC Samples (Low, Mid, High) A->B C Perform Sample Extraction B->C D Nominal Conditions C->D Inject Samples E Vary Flow Rate (e.g., ±0.1 mL/min) C->E Inject Samples F Vary Mobile Phase (e.g., ±2% Organic) C->F Inject Samples G Vary Column Temp (e.g., ±2°C) C->G Inject Samples H Calculate Peak Area Ratios D->H E->H F->H G->H I Determine Mean, SD, %RSD H->I J Compare with Acceptance Criteria I->J K Method is Robust J->K If criteria are met

Caption: Workflow for Robustness Testing of Canagliflozin Method.

G cluster_params Deliberate Variations cluster_assessment Assessment Criteria P1 Flow Rate A1 %RSD of Peak Area Ratio P1->A1 A2 Retention Time Shift P1->A2 A3 Peak Shape P1->A3 P2 Mobile Phase Ratio P2->A1 P2->A2 P2->A3 P3 Column Temperature P3->A1 P3->A2 P3->A3 P4 pH of Buffer P4->A1 P4->A2 P4->A3 Result Robust Method Confirmation A1->Result A2->Result A3->Result

Caption: Relationship between Varied Parameters and Assessment Criteria.

Conclusion

The robustness of an analytical method for Canagliflozin, particularly when using this compound as an internal standard, is a key indicator of its reliability for routine use in quality control and bioanalytical studies. By systematically varying critical parameters such as flow rate, mobile phase composition, and column temperature, and ensuring that the results remain within predefined acceptance criteria, researchers can have high confidence in the method's performance. The use of a deuterated internal standard is instrumental in mitigating potential variations, thereby enhancing the overall robustness of the analytical procedure. The experimental protocols and data presented in this guide offer a framework for establishing a robust and reliable method for the quantification of Canagliflozin.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Canagliflozin-D6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development and analysis of Canagliflozin-D6, the choice of sample preparation method is a critical determinant of data quality and analytical sensitivity. The two most common techniques employed for the extraction of small molecules like this compound from biological matrices are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

Executive Summary

Both protein precipitation and liquid-liquid extraction are viable methods for the sample preparation of this compound prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein precipitation offers a simpler, faster workflow with high recovery rates, making it suitable for high-throughput applications. However, it may be more susceptible to matrix effects. Liquid-liquid extraction, while more labor-intensive, provides a cleaner extract, minimizing matrix effects and potentially enhancing assay sensitivity. The choice between the two will ultimately depend on the specific requirements of the assay, including desired sensitivity, throughput, and the complexity of the sample matrix.

Comparative Performance Data

The following tables summarize the quantitative performance of protein precipitation and liquid-liquid extraction for the analysis of Canagliflozin and its deuterated analogs.

ParameterProtein PrecipitationLiquid-Liquid Extraction
Recovery 94.68% - 103.76% (using methanol)[1]~78.3% (using tert-butyl methyl ether)[2][3]
Matrix Effect Higher potential for ion suppression or enhancement[4][5]Lower matrix effects due to cleaner extracts[2][4]
Process Efficiency High throughput, simple and fast procedure[6]More time-consuming and labor-intensive[4]
Selectivity Less selective, co-extraction of other matrix componentsMore selective, partitioning of analyte into an immiscible solvent
Solvent Consumption Lower organic solvent volume per sampleHigher organic solvent volume per sample

Table 1: High-Level Comparison of Protein Precipitation and Liquid-Liquid Extraction for Canagliflozin Analysis.

MethodAnalyteInternal StandardRecovery (%)
Protein Precipitation (Methanol)CanagliflozinNot Specified94.68 - 103.76[1]
Protein Precipitation (Acetonitrile)CanagliflozinCanagliflozin D498.07[7]
Liquid-Liquid Extraction (tert-butyl methyl ether)CanagliflozinEmpagliflozin78.3[2]
Not SpecifiedCanagliflozinCanagliflozin D479.77[2]
Not SpecifiedCanagliflozin D4-76.66[2]

Table 2: Reported Recovery Data for Canagliflozin and its Deuterated Analogs.

Experimental Protocols

Detailed methodologies for both protein precipitation and liquid-liquid extraction are presented below. These protocols are based on established methods for the analysis of Canagliflozin in biological matrices.

Protein Precipitation (PPT) Workflow

Protein precipitation is a straightforward method that involves the addition of a water-miscible organic solvent to the biological sample to denature and precipitate proteins.

cluster_0 Protein Precipitation Protocol A 1. Sample Aliquot (e.g., 100 µL plasma) B 2. Add Internal Standard (this compound) A->B C 3. Add Precipitating Agent (e.g., Acetonitrile or Methanol, 3:1 v/v) B->C D 4. Vortex Mix (e.g., 1 minute) C->D E 5. Centrifuge (e.g., 10,000 x g for 10 min) D->E F 6. Collect Supernatant E->F G 7. Evaporate to Dryness (Optional) F->G H 8. Reconstitute (in mobile phase) G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for Protein Precipitation of this compound.

Detailed Protocol:

  • Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard, this compound, to each sample.

  • Precipitation: Add a threefold volume (300 µL) of a cold organic solvent, such as acetonitrile or methanol, to the sample.[1][7]

  • Mixing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant containing the analyte and internal standard and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Liquid-Liquid Extraction (LLE) Workflow

Liquid-liquid extraction separates analytes from the sample matrix by partitioning them between two immiscible liquid phases.

cluster_1 Liquid-Liquid Extraction Protocol J 1. Sample Aliquot (e.g., 100 µL plasma) K 2. Add Internal Standard (this compound) J->K L 3. Add Extraction Solvent (e.g., tert-butyl methyl ether) K->L M 4. Vortex Mix (e.g., 5 minutes) L->M N 5. Centrifuge (e.g., 4,000 x g for 5 min) M->N O 6. Collect Organic Layer N->O P 7. Evaporate to Dryness O->P Q 8. Reconstitute (in mobile phase) P->Q R 9. LC-MS/MS Analysis Q->R

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Detailed Protocol:

  • Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a glass tube.

  • Internal Standard Spiking: Add the internal standard, this compound, to each sample.

  • Extraction: Add an appropriate volume of an immiscible organic solvent, such as tert-butyl methyl ether.[2]

  • Mixing: Vortex the mixture for an extended period (e.g., 5 minutes) to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the samples at a moderate speed (e.g., 4,000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer, containing the analyte and internal standard, to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Concluding Remarks

The selection between protein precipitation and liquid-liquid extraction for this compound analysis is a trade-off between speed and cleanliness. For high-throughput screening where a rapid turnaround is essential, the simplicity and high recovery of protein precipitation make it an attractive option. However, for methods requiring the utmost sensitivity and minimal matrix interference, the cleaner extracts obtained from liquid-liquid extraction are advantageous. Researchers should validate their chosen method to ensure it meets the specific requirements for accuracy, precision, and sensitivity for their intended application.

References

Performance of Canagliflozin-D6 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Canagliflozin-D6, a deuterated internal standard, across various biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and ensuring the accuracy and precision of bioanalytical methods. This document summarizes key performance parameters, details experimental protocols, and visualizes the underlying mechanism of action of Canagliflozin.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of bioanalytical methods using this compound for the quantification of Canagliflozin in human plasma, urine, and tissue homogenates. Data has been compiled and synthesized from various validated LC-MS/MS methods.

Performance ParameterHuman PlasmaHuman UrineTissue Homogenate (e.g., Kidney, Liver)
Linearity Range (ng/mL) 1 - 500010 - 100005 - 2500
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (% CV) < 15%< 15%< 20%
Mean Recovery (%) 75 - 95%80 - 100%65 - 90%
Matrix Effect (%) 85 - 115%80 - 120%70 - 130%
Lower Limit of Quantification (LLOQ) (ng/mL) 1105

Note: Performance characteristics for tissue homogenates can be more variable depending on the specific tissue type and the efficiency of the homogenization and extraction process. The data presented is a general representation based on available literature for SGLT2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis of Canagliflozin using this compound as an internal standard in different biological matrices.

Sample Preparation

1. Human Plasma:

  • Method: Protein Precipitation (PPT)

  • Procedure:

    • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. Human Urine:

  • Method: Dilute and Shoot

  • Procedure:

    • To 50 µL of urine, add 20 µL of this compound internal standard working solution.

    • Add 930 µL of the mobile phase as the diluent.

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

3. Tissue Homogenate (e.g., Kidney):

  • Method: Homogenization followed by Protein Precipitation

  • Procedure:

    • Weigh approximately 100 mg of tissue.

    • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

    • To 100 µL of the tissue homogenate, add 20 µL of this compound internal standard working solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Follow steps 3-6 as described for the plasma protein precipitation protocol.

LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Canagliflozin: m/z 445.1 → 191.1

      • This compound: m/z 451.1 → 197.1

    • Key Parameters: Optimized declustering potential, collision energy, and cell exit potential for each transition.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate the signaling pathway of Canagliflozin and a typical bioanalytical workflow.

cluster_0 Bioanalytical Workflow for Canagliflozin Quantification Sample Biological Matrix (Plasma, Urine, Tissue) Spike Spike with This compound (IS) Sample->Spike Preparation Sample Preparation (PPT, LLE, or Dilution) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Bioanalytical workflow for Canagliflozin quantification.

cluster_1 Canagliflozin Mechanism of Action Canagliflozin Canagliflozin Canagliflozin->Inhibition SGLT2 SGLT2 Transporter (Proximal Renal Tubule) Glucose_Reabsorption Glucose Reabsorption from Glomerular Filtrate SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion leads to (when inhibited) Blood_Glucose Lowered Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose maintains Urinary_Glucose_Excretion->Blood_Glucose Inhibition->Glucose_Reabsorption Inhibits

Simplified signaling pathway of Canagliflozin's action.

This guide serves as a foundational resource for researchers and scientists involved in the bioanalysis of Canagliflozin. The provided data and protocols, synthesized from the available scientific literature, offer a starting point for method development and validation in various biological matrices. The use of this compound as an internal standard is a robust approach to mitigate the inherent variability of these complex samples, ultimately leading to more reliable and reproducible pharmacokinetic and pharmacodynamic data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.